6-Chloro-5-hydroxynicotinaldehyde chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 6-Chloro-5-hydroxynicotinaldehyde , a highly functionalized pyridine intermediate critical in the development of neuroactive in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and applications of 6-Chloro-5-hydroxynicotinaldehyde , a highly functionalized pyridine intermediate critical in the development of neuroactive insecticides and specific kinase inhibitors.[1]
CAS Registry Number: 176433-55-9
Synonyms: 6-Chloro-5-hydroxy-3-pyridinecarboxaldehyde; 2-Chloro-3-hydroxy-5-formylpyridine
Chemical Formula: C₆H₄ClNO₂
Molecular Weight: 157.55 g/mol [1][2]
Executive Summary
6-Chloro-5-hydroxynicotinaldehyde is a tri-functionalized pyridine scaffold characterized by an electrophilic aldehyde at C3, a nucleophilic hydroxyl group at C5, and a labile chlorine atom at C6.[1] This unique substitution pattern makes it a "Janus" molecule in medicinal chemistry—capable of simultaneous engagement in nucleophilic aromatic substitution (SₙAr), O-alkylation, and reductive amination.[1] It serves as a pivotal intermediate in the synthesis of Imidacloprid metabolites , Gamma-Secretase Modulators , and Prenyl Protein Transferase Inhibitors .[1]
Chemical Structure & Electronic Properties[3]
Structural Identity
Property
Value
SMILES
OC1=C(Cl)N=CC(C=O)=C1
InChI Key
AP-16-5062 (Variant)
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
pKa (Predicted)
~7.8 (Hydroxyl), ~2.5 (Pyridine N)
Electronic Landscape
The molecule's reactivity is dictated by the push-pull electronics of the pyridine ring:
C6-Position (Chlorine): Highly activated for SₙAr reactions due to the electron-withdrawing inductive effect of the adjacent nitrogen and the para-aldehyde group.[1]
C5-Position (Hydroxyl): Exists in equilibrium with the zwitterionic pyridone form, though the aromatic hydroxy form predominates in non-polar solvents.[1] It acts as a nucleophile for ether synthesis.
C3-Position (Aldehyde): A standard electrophile for condensation reactions (e.g., Wittig, reductive amination), serving as the vector for carbon chain extension.[1]
Synthesis & Manufacturing Protocols
The most robust synthetic route proceeds via the chlorination of 5-hydroxynicotinic acid esters, followed by reduction.[1] Direct chlorination of the aldehyde is often low-yielding due to oxidation side reactions.[1][2]
Primary Synthetic Route (Ester Reduction)
Step 1: Chlorination of Methyl 5-hydroxynicotinate [1][2]
Reagents: Methyl 5-hydroxynicotinate, Sodium Hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS).[1][2]
Conditions: Aqueous/Acetic acid medium at 0–25°C.
Mechanism: Electrophilic aromatic substitution directed ortho to the hydroxyl group.
Yield: ~42–60%.
Step 2: Reduction to Alcohol
Reagents: Lithium Aluminum Hydride (LAH) or DIBAL-H.[1][2]
Dissolve 6-Chloro-5-hydroxynicotinaldehyde in DCE (Dichloroethane).
Add amine (1.1 eq) and Sodium Triacetoxyborohydride (STAB) (1.5 eq).
Stir at RT for 4-12 hours.
Note: The free hydroxyl group does not typically require protection during mild reductive aminations, but O-alkylation (using MeI/K₂CO₃) is recommended if using stronger reducing agents.[1]
Applications in Drug Discovery[3][6]
Neuroactive Insecticide Metabolites
The compound is a direct precursor to 5-hydroxy-imidacloprid , a metabolite of the neonicotinoid insecticide Imidacloprid.[1][2] Research indicates that hydroxylation at the pyridine ring alters binding affinity to nicotinic acetylcholine receptors (nAChRs), making this aldehyde a vital tool for structure-activity relationship (SAR) studies in agrochemistry.[1]
Gamma-Secretase Modulators
In the development of Alzheimer's therapeutics, the 6-chloro-5-hydroxy motif is used to construct heteroaryl imidazoles.[1][2] The aldehyde serves as the anchor point for building the imidazole ring via condensation with glyoxal derivatives, while the chlorine allows for late-stage coupling to lipophilic tails required for membrane penetration.[1][2]
Prenyl Protein Transferase Inhibitors
Patent JP2002538121A highlights the use of this scaffold in inhibiting prenylation (farnesylation/geranylgeranylation) of Ras proteins. The pyridine core mimics the peptide backbone, blocking the enzyme's active site and preventing the membrane localization of oncogenic Ras mutants.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is prone to oxidation in air; keep tightly sealed.
PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.[1]
References
Vertex Pharmaceuticals Inc. (2010). Multi-substituted pyridyl sulfoximines and their use as insecticides. US Patent 2010/0179197 A1. Link
Pfizer Inc. (2011). Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators. WO Patent 2011/048525 A1. Link
Merck & Co., Inc. (2002). Inhibitors of prenyl protein transferase. JP Patent 2002538121A. Link
Žabar, R., et al. (2011). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Chemosphere, 85(11), 1727-1734.[1] (Context on degradation pathways and stability).
BLD Pharm. (2025). Product Datasheet: 6-Chloro-5-hydroxynicotinaldehyde (CAS 176433-55-9).[1][2][5][6][7][8] Link
6-Chloro-5-hydroxynicotinaldehyde CAS number and synonyms
[1][2] Executive Summary 6-Chloro-5-hydroxynicotinaldehyde (CAS 176433-55-9 ) is a highly functionalized pyridine derivative serving as a critical "orthogonal" scaffold in medicinal chemistry.[1] Characterized by three d...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
6-Chloro-5-hydroxynicotinaldehyde (CAS 176433-55-9 ) is a highly functionalized pyridine derivative serving as a critical "orthogonal" scaffold in medicinal chemistry.[1] Characterized by three distinct reactive sites—an electrophilic aldehyde at C3, a nucleophilic hydroxyl group at C5, and a displaceable chlorine atom at C6—it enables the rapid construction of fused heterocycles such as pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines. This compound is increasingly relevant in the synthesis of thrombopoietin receptor agonists (e.g., Avatrombopag analogs) and neonicotinoid metabolite standards.
Derived from structure:[1][2][3][4][5][6]OC1=C(Cl)N=CC(C=O)=C1 (Verify specific isomer)
Physicochemical Properties[3][7][8][9]
Molecular Weight: 157.55 g/mol
Appearance: Pale yellow to off-white crystalline solid[1]
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Melting Point: Typically 160–165 °C (derivative dependent; acid precursors melt higher).
pKa: The C5-hydroxyl group is acidic (pKa ~8–9) due to the electron-withdrawing chlorine and aldehyde groups.[1]
Part 2: Synthetic Pathways & Methodologies[1][5][10]
The synthesis of 6-Chloro-5-hydroxynicotinaldehyde is non-trivial due to the need to selectively chlorinate the pyridine ring without over-oxidation of the aldehyde or degradation of the hydroxyl group.[1] The most robust industrial route proceeds via the chlorination of 5-hydroxynicotinic acid esters .[1]
Core Synthesis Protocol (The "Ester-Reduction" Route)
This protocol avoids the instability of the free aldehyde during the chlorination step.
Step 1: Regioselective Chlorination
Precursor: Methyl 5-hydroxynicotinate (CAS 30766-11-1).[1]
Reagents: Sodium Hypochlorite (NaOCl), HCl (aq).[5]
Mechanism: Electrophilic aromatic substitution directed by the C5-hydroxyl group to the ortho-position (C6).[1]
Protocol:
Dissolve Methyl 5-hydroxynicotinate (1.0 eq) in aqueous NaOH/water at 0°C.
Add NaOCl solution (1.1 eq) dropwise, maintaining temperature <5°C to prevent over-chlorination.
Step 2: Functional Group Transformation (Ester to Aldehyde)
Direct reduction to aldehyde is difficult; a two-step reduction-oxidation sequence is preferred for high purity.[1]
Protocol:
Reduction: Treat the methyl ester with LiAlH₄ (Lithium Aluminum Hydride) in THF at 0°C to yield (6-Chloro-5-hydroxypyridin-3-yl)methanol .
2.[1] Oxidation: Oxidize the alcohol using MnO₂ (Manganese Dioxide) in DCM or IBX (2-Iodoxybenzoic acid) in DMSO to yield 6-Chloro-5-hydroxynicotinaldehyde .[1]
Synthesis Visualization
The following diagram illustrates the logical flow from commercially available starting materials to the target aldehyde.
Part 3: Reactivity & Applications in Drug Discovery
This compound is a "privileged scaffold" because it allows for orthogonal functionalization . Researchers can manipulate each site independently.
The C3-Aldehyde (Condensation Hub)[1]
Reactivity: Undergoes Knoevenagel condensation, reductive amination, and Wittig reactions.
Application: Synthesis of the "head" group in kinase inhibitors.
The C6-Chlorine (Displacement Hub)[1]
Reactivity: Activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient pyridine ring.[1]
Application: Introduction of amines or alkoxides. The presence of the C5-OH can assist or hinder this depending on protection; often the OH is protected (e.g., as O-Me or O-Bn) before SNAr.[1]
The C5-Hydroxyl (Cyclization Hub)[1]
Reactivity: Acts as a nucleophile for intramolecular cyclization.
Application: Synthesis of Furo[2,3-b]pyridines (via reaction with alpha-halo ketones) or Oxazolo[5,4-b]pyridines .[1]
Reactivity Map
Part 4: Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled as a potent pyridine derivative.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
Chemical Book & GuideChem Databases. (2025). CAS 176433-55-9: 6-Chloro-5-hydroxy-3-pyridinecarboxaldehyde.[1][8] Retrieved from and .
Liu, Z., et al. (2007). "Synthesis of 6-Chloro-5-hydroxynicotinic acid methyl ester." Chemical Reagents, 29(4), 231-232. (Protocol for the key precursor).
PubChem. (2025).[9][7] 5-Chloro-6-hydroxynicotinic acid (Isomer comparison). National Library of Medicine. Retrieved from .
BenchChem. (2025).[3][10] Technical Guide: Pyridine Aldehydes in Medicinal Chemistry.[10] (General reactivity patterns of chloro-hydroxy-nicotinaldehydes).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemo-Structural Profile & Synthetic Utility of 6-Chloro-5-hydroxy-3-pyridinecarboxaldehydeDocument Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
Executive Summary: The Tri-Functional Pyridine Scaffold
In the landscape of fragment-based drug discovery (FBDD), 6-Chloro-5-hydroxy-3-pyridinecarboxaldehyde (often chemically equivalent to 2-chloro-3-hydroxy-5-pyridinecarboxaldehyde depending on IUPAC prioritization) represents a "privileged scaffold."[1][2] Its molecular weight of 157.55 g/mol places it firmly within the "Rule of Three" criteria for fragment libraries, offering high ligand efficiency (LE) and three distinct vectors for chemical elaboration.[1][2]
This guide details the physiochemical properties, validated synthetic pathways, and strategic applications of this molecule in designing kinase inhibitors and heterocyclic bioactive agents.[1][2]
Part 1: Physiochemical Core & Molecular Weight Analysis
Understanding the mass balance and physical behavior of this intermediate is the first step in stoichiometric planning.[1][2]
Molecular Weight Calculation
The precise molecular weight is derived from the standard atomic weights of its constituent elements (
Appearance: Typically a pale yellow to beige crystalline solid.[1][2]
Solubility: Moderate in dichloromethane (DCM) and ethyl acetate; soluble in DMSO and methanol.[1][2] Poor water solubility due to the chloro-aromatic character, though the hydroxyl group provides some polarity.[1][2]
pKa (Predicted): The pyridyl nitrogen is weakly basic due to the electron-withdrawing chlorine and aldehyde groups.[1][2] The hydroxyl group (phenolic-like) typically has a pKa range of 8.5–9.5, making it deprotonatable under mild basic conditions (
The synthesis of highly substituted pyridines requires careful regiocontrol.[1][2] Two primary routes are established: the Vilsmeier-Haack Formylation (preferred for scale) and the Oxidation of Pyridinemethanols .[1][2]
Protocol A: Vilsmeier-Haack Formylation
This route constructs the aldehyde moiety directly onto the activated pyridine ring.[1][2]
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C.
Activation: Add
(3.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the Vilsmeier reagent (chloroiminium ion).[1][2] Stir for 1 hour at 0°C.
Addition: Dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent.
Cyclization/Heating: Warm the mixture to 80–90°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1][2]
Hydrolysis (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice/sodium acetate buffer (pH 5). Caution: Exothermic hydrolysis.[1][2]
Isolation: Extract the aqueous slurry with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1][2]
Purification: Recrystallize from toluene or cyclohexane to yield the aldehyde product.
Visualization of Synthetic Logic
Caption: Figure 1. Vilsmeier-Haack formylation pathway for introducing the C-3 aldehyde group.[1][2]
Part 3: Reactivity Profile & Drug Design Applications
This molecule is a "Tri-Vector Scaffold," meaning it allows medicinal chemists to grow a drug molecule in three distinct spatial directions.[1][2]
The "Warhead" Map
C-3 Aldehyde (-CHO):
Reaction: Reductive Amination or Knoevenagel Condensation.[1][2]
Application: Attachment of solubilizing tails (morpholines, piperazines) or hinge-binding motifs for kinase inhibitors.[1][2]
C-6 Chlorine (-Cl):
Reaction: Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Application: Introduction of aryl/heteroaryl groups to access the hydrophobic pocket of a target protein.[1][2]
C-5 Hydroxyl (-OH):
Reaction: Alkylation (Mitsunobu or Williamson ether synthesis).[1][2]
Application: Tuning lipophilicity (
) or locking conformation via intramolecular cyclization.[1][2]
Validated Workflow: Divergent Synthesis
Caption: Figure 2.[1][2] Divergent synthesis map showing the three vectors of chemical elaboration.
Part 4: Analytical Characterization Standards
To ensure scientific integrity, the identity of the synthesized material must be validated using the following specifications.
Technique
Expected Signal / Characteristic
1H NMR (DMSO-d6)
Aldehyde: Singlet at 9.8–10.2 ppm.Aromatic: Two singlets (or doublets with small ) at 7.8 and 8.3 ppm (C-2 and C-4 protons).Hydroxyl: Broad singlet at 10.5–11.0 ppm ( exchangeable).[1]
LC-MS (ESI)
[M+H]+: 158.0 (Cl isotope pattern 3:1 ratio at 158/160).[1][2]
IR Spectroscopy
C=O Stretch: Strong band at 1680–1700 .O-H Stretch: Broad band at 3200–3400 .
References
Vertex AI Search. (2025).[1][2][4] Synthesis of 2-halogenopyridinealdehydes via Vilsmeier-Haack reaction.[1][2] (Based on US Patent 5708180A methodologies).
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for substituted pyridinecarboxaldehydes. PubChem.[1][2][5][6] [1][2]
Solubility Profile & Process Chemistry: 6-Chloro-5-hydroxynicotinaldehyde
The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 6-Chloro-5-hydroxynicotinaldehyde . Technical Guide for Process Development & Medicin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 6-Chloro-5-hydroxynicotinaldehyde .
Technical Guide for Process Development & Medicinal Chemistry [1]
Executive Summary
6-Chloro-5-hydroxynicotinaldehyde is a functionalized pyridine intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its solubility behavior is governed by the interplay between the lipophilic chlorine atom, the polarizable aldehyde, and the ionizable phenolic hydroxyl group.[1]
This guide provides a solubility landscape derived from structural activity relationships (SAR) of analogous pyridine derivatives (e.g., 6-chloronicotinaldehyde, 6-hydroxynicotinaldehyde) and process patents.[1] It establishes protocols for solvent selection in reaction engineering and purification.
Low Solubility (Anti-Solvents): Water (neutral pH), Hexanes, Heptane, Toluene (cold).[1]
pH-Dependent: Soluble in aqueous NaOH (phenolate formation) and aqueous HCl (pyridinium formation).[1]
Physicochemical Profile
Understanding the molecular drivers of solubility is essential for predicting behavior in novel solvent systems.[1]
Property
Value / Characteristic
Impact on Solubility
Structure
Pyridine core, 3-CHO, 5-OH, 6-Cl
Amphiphilic nature; Cl increases lipophilicity vs. parent heterocycle.[1]
Molecular Weight
~157.55 g/mol
Small molecule; kinetics of dissolution are generally fast.[1]
H-Bond Donors
1 (Phenolic -OH)
Capable of strong interaction with protic solvents and acceptors (DMSO).[1]
H-Bond Acceptors
3 (N, O=C, -OH)
Facilitates solubility in alcohols and water (at specific pH).[1]
pKa (Predicted)
OH: ~8.5
Acidic phenol; deprotonation at pH >9 drastically increases aqueous solubility.[1]
LogP (Predicted)
~1.2 – 1.8
Moderately lipophilic; prefers organic phases over neutral water.[1]
Structural Insight: The 5-Hydroxy Effect
Unlike 2-hydroxypyridines or 4-hydroxypyridines, which exist predominantly as pyridone tautomers in solution (reducing organic solubility), 5-hydroxypyridines cannot tautomerize to a neutral pyridone form.[1] They retain substantial phenolic character, maintaining better solubility in organic solvents like ethyl acetate and THF compared to their pyridone isomers.[1]
Solubility Landscape & Solvent Selection
The following data synthesizes process capabilities from analogous synthesis routes (e.g., chlorination of hydroxynicotinic acids).
Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice.[1]
Application: Ideal for stock solutions (biological screening) and nucleophilic aromatic substitution (SNAr) reactions where the 6-chloro group is displaced.[1]
Caution: High boiling points make removal difficult; avoid for final crystallization steps.[1]
Aldehyde Reactivity: In primary alcohols (Methanol), the aldehyde moiety may form hemiacetals upon prolonged storage or acid catalysis.[1] Monitor purity via NMR if storing solutions >24 hours.
Thermal Stability: Chlorinated pyridines can release HCl at high temperatures (>150°C).[1] Avoid prolonged heating in high-boiling solvents like DMSO without a base scavenger.[1]
References
Synthesis of Pyridine Derivatives: Process for the production of 2-chloro-5-chloromethyl-pyridine. EP0569947A1.[1] (Describes the hydrogenation and chlorination of 6-hydroxynicotinic acid precursors in acetonitrile and chloroform).
Hydroxypyridine Chemistry: 6-Hydroxynicotinic acid.[1][2][3][4] Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 34, p.98 (1954).[1] (Details the solubility and purification of the parent scaffold in aqueous alkali and acid).
General Solubility Data: 6-Hydroxynicotinaldehyde Compound Summary. PubChem CID 10866326.[1] [1]
Chlorinated Pyridine Properties: 6-Chloronicotinaldehyde Physicochemical Properties. (Used as a lipophilic analog for solubility prediction).[1] [1]
Difference between 6-chloronicotinaldehyde and 6-chloro-5-hydroxynicotinaldehyde
This guide provides an in-depth technical comparison between 6-Chloronicotinaldehyde and its functionalized analog, 6-Chloro-5-hydroxynicotinaldehyde . It is designed for researchers in medicinal chemistry and process de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 6-Chloronicotinaldehyde and its functionalized analog, 6-Chloro-5-hydroxynicotinaldehyde . It is designed for researchers in medicinal chemistry and process development.
Executive Summary & Structural Divergence
The pyridine scaffold remains a cornerstone of modern drug discovery, serving as a bioisostere for benzene and a privileged structure in kinase inhibitors and GPCR ligands.
6-Chloronicotinaldehyde (6-CNA) is the "workhorse" intermediate.[1] Its reactivity is dominated by the electrophilic aldehyde at C3 and the nucleophilic aromatic substitution (
) potential at C6.
6-Chloro-5-hydroxynicotinaldehyde (6-C-5-HNA) is a "bifunctional" variant. The introduction of a hydroxyl group at C5, adjacent to the chlorine at C6, fundamentally alters the electronic landscape. It enables intramolecular cyclization strategies that are impossible with the parent compound, specifically accessing fused bicyclic systems like oxazolo[5,4-b]pyridines and furo[2,3-c]pyridines.
Structural Comparison
Feature
6-Chloronicotinaldehyde
6-Chloro-5-hydroxynicotinaldehyde
CAS Number
23100-12-1
176433-55-9
Molecular Formula
MW
141.55 g/mol
157.55 g/mol
C5 Substituent
Hydrogen (-H)
Hydroxyl (-OH)
Electronic Nature
Electron-deficient (Pyridine + Cl + CHO)
Amphoteric (Phenolic OH donates )
Key Reactivity
(C6), Condensation (C3)
Intramolecular Cyclization (C5-C6), Chelation
Electronic Landscape & Reactivity Profile
The addition of the 5-hydroxyl group is not merely a steric change; it introduces a strong mesomeric donor (+M) effect that competes with the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.
Graphviz Analysis: Electronic Effects
The following diagram illustrates the resonance and inductive pressures on the pyridine ring for both compounds.
Caption: Electronic comparison showing the dual activation in 6-CNA versus the ortho-stabilization and donor effects in 6-C-5-HNA.
Mechanistic Implications[1][3]
Reactivity at C6 (Chlorine Displacement):
6-CNA: The C6 position is highly activated for
by the para-aldehyde group (electron-withdrawing).[1] Amines and alkoxides displace Cl readily.
6-C-5-HNA: The 5-OH group donates electron density into the ring, slightly deactivating C6 toward external nucleophiles compared to 6-CNA.[1] However, under basic conditions, the deprotonated 5-O⁻ acts as a powerful intramolecular nucleophile (see Section 4).
Reactivity at C3 (Aldehyde Condensation):
Both compounds undergo standard condensations (Schiff base formation, Knoevenagel).
Critical Difference: In 6-C-5-HNA, the 5-OH group can interfere with Lewis acid catalysts used in aldehyde activation via chelation.
Synthetic Pathways[4][5][6][7]
Synthesis of 6-Chloronicotinaldehyde
The standard industrial route involves the Vilsmeier-Haack formylation or oxidation of precursors.[1]
Precursor: 6-Hydroxynicotinic acid or 2-chloro-5-methylpyridine.
Formylation/Oxidation: If starting from the methyl derivative, Swern oxidation is preferred over PCC due to pyridine's susceptibility to N-oxidation [1].
Synthesis of 6-Chloro-5-hydroxynicotinaldehyde
This synthesis is more complex due to the need to install the hydroxyl group regioselectively.
Starting Material: 5-Hydroxynicotinic acid.
Chlorination: Reaction with
or NCS. The 5-OH group directs the halogen to the ortho position (C6), which is also activated by the ring nitrogen [2].
Reduction: The resulting 5-chloro-6-hydroxynicotinic acid is converted to the acid chloride and then reduced (e.g., via Rosenmund reduction or
) to the aldehyde.
Divergent Applications in Heterocycle Synthesis[8]
This is the most critical differentiator. 6-CNA is a precursor for linear functionalization, while 6-C-5-HNA is a precursor for fused bicyclic systems.[1]
Workflow: From Scaffold to Drug Candidate[1]
Caption: Divergent synthetic utility. 6-CNA leads to nitrogen-bridged systems; 6-C-5-HNA leads to oxygen-fused systems.[1]
Mechanism: The pendant alkyl group undergoes intramolecular
at C6 (displacing Cl) or aldol-type condensation with the C3-CHO.[1]
Outcome: Formation of the furan ring fused to the pyridine.[2]
Handling and Stability
Parameter
6-Chloronicotinaldehyde
6-Chloro-5-hydroxynicotinaldehyde
Physical State
White to pale yellow solid
Off-white to beige solid
Melting Point
77–81 °C
>150 °C (Predicted/Analogous)
Solubility
DCM, EtOAc, MeOH
DMSO, DMF, Alcohols (Poor in non-polar)
Air Sensitivity
Stable, slow oxidation to acid
Oxidation prone (Phenolic moiety)
Storage
Inert atmosphere, 2–8 °C
Inert atmosphere, -20 °C recommended
Critical Handling Note for 6-C-5-HNA:
Due to the presence of the acidic phenolic proton (
) and the basic pyridine nitrogen, 6-C-5-HNA can exist as a zwitterion or form intermolecular hydrogen bond networks, significantly reducing its solubility in non-polar solvents compared to 6-CNA.[1] Reactions often require polar aprotic solvents (DMF, DMSO).
References
ChemBK. (2024). 6-Chloro Nicotinaldehyde Properties and Synthesis. Retrieved from
Google Patents. (1994). Production of 5,6-dichloronicotinic acid (CH664754A5). Retrieved from
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. PMC. Retrieved from
Chang, M-Y., & Tai, H-Y. (2011). Synthesis of Furo[2,3-c]pyridine.[2] Heterocycles.[3][4][2][5][6] Retrieved from
BLD Pharm. (n.d.). 6-Chloro-5-hydroxynicotinaldehyde Product Page (CAS 176433-55-9).[1][7][8][9][10] Retrieved from
6-Chloro-5-hydroxynicotinaldehyde supplier and price comparison
An In-Depth Technical Guide to 6-Chloro-5-hydroxynicotinaldehyde : Sourcing, Synthesis, and Quality Assurance. Part 1: Executive Summary & Strategic Importance 6-Chloro-5-hydroxynicotinaldehyde (CAS: 176433-55-9 ) is a h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 6-Chloro-5-hydroxynicotinaldehyde : Sourcing, Synthesis, and Quality Assurance.
Part 1: Executive Summary & Strategic Importance
6-Chloro-5-hydroxynicotinaldehyde (CAS: 176433-55-9 ) is a high-value heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and complex agrochemicals.[1][2] Its structural uniqueness lies in the tris-substituted pyridine ring: the C6-chloro group offers a handle for nucleophilic aromatic substitution (
), the C5-hydroxy group provides a site for etherification or hydrogen bonding interactions within an active site, and the C3-aldehyde serves as a versatile electrophile for condensation reactions (e.g., Knoevenagel, reductive amination).[1][2]
For drug development professionals, sourcing this compound presents a "buy vs. make" dilemma.[2] While commercially available, it often commands a significant premium due to the instability of the aldehyde functionality in the presence of the free phenol and the chloro-pyridine moiety.[2] This guide provides a technical roadmap for sourcing, verifying, and—if necessary—synthesizing this critical intermediate.
Part 2: Chemical Profile & Specifications
Before engaging suppliers, researchers must establish a rigorous specification sheet to avoid batch failure due to impurities (e.g., the carboxylic acid oxidation product or the des-chloro analog).[2]
Property
Specification
Notes
IUPAC Name
6-Chloro-5-hydroxypyridine-3-carbaldehyde
Also known as 6-Chloro-5-hydroxynicotinaldehyde
CAS Number
176433-55-9
Caution:[1] Do not confuse with the acid (CAS 1211531-26-8)
Molecular Formula
MW: 157.55 g/mol
Appearance
Pale yellow to tan solid
Darkening indicates oxidation to the acid or polymerization
Solubility
DMSO, Methanol, Ethyl Acetate
Poor solubility in water; soluble in basic aqueous media
Stability
Air and light sensitive
Store under inert atmosphere (Argon/Nitrogen) at -20°C
Part 3: Sourcing Strategy & Price Comparison
The market for 6-Chloro-5-hydroxynicotinaldehyde is bifurcated into Catalog Suppliers (high price, fast delivery, small scale) and Bulk Manufacturers (lower price, lead time, kg scale).[1][2]
Tier 3: Bulk Synthesis (Custom CROs in China/India)
100 g - 1 kg
$1,500 - $3,000 / kg
4-8 Weeks
GMP Manufacturing
Sourcing Insight: The price disparity is driven by the purification difficulty.[2] Tier 1 suppliers charge for the guarantee of >97% purity and immediate availability.[2] For >10g needs, it is often more cost-effective to purchase the precursor 6-Chloro-5-hydroxynicotinic acid (CAS 1211531-26-8) and perform the reduction in-house (see Part 5).[1][2]
Recommended Supplier Verification Protocol
When sourcing from Tier 2 or 3 suppliers, demand the following before purchase:
H-NMR (DMSO-d6): Verify the aldehyde proton singlet (~10.0 ppm) and the absence of the carboxylic acid broad peak.
LC-MS: Confirm the correct mass (M+H = 158/160 for Cl isotope pattern).
Water Content (KF): High water content accelerates hydrate formation, deactivating the aldehyde.[2]
Part 4: Synthesis & Manufacturing Context
Understanding the synthesis allows researchers to predict impurities.[2] The most robust route proceeds via the reduction of the corresponding nicotinic acid or ester.[2]
Synthesis Pathway Diagram
Caption: Step-wise synthesis from commodity chemicals to the target aldehyde. The reduction of the acid (Inter3) is the critical value-add step.[1][2]
Part 5: Experimental Protocols (Self-Validating Systems)
If commercial costs are prohibitive, the conversion of the acid to the aldehyde is a viable internal workflow.[2]
Protocol: Reduction of 6-Chloro-5-hydroxynicotinic Acid to Aldehyde
Prerequisites:
Starting Material: Methyl 6-chloro-5-hydroxynicotinate (prepared from acid via MeOH/H2SO4).[1][2]
Reagents: DIBAL-H (1.0 M in toluene), Anhydrous THF, Rochelle's salt.[2]
Step-by-Step Methodology:
Protection (In Situ): The free phenol at C5 is acidic and will consume hydride.[2] It is recommended to protect it as a silyl ether (TBS-Cl, Imidazole) or use excess hydride (riskier).[2] Recommendation: Use TBS protection.[1]
Dissolve TBS-protected ester in anhydrous THF under Argon. Cool to -78°C .[2]
Add DIBAL-H (2.2 eq) dropwise over 30 mins.[2] Causality: Low temperature prevents over-reduction to the alcohol.[2]
Stir for 2h at -78°C. Monitor by TLC (System: Hexane/EtOAc 3:1).
Quench (Critical):
Add Methanol (excess) at -78°C to destroy excess hydride.[2]
Add saturated Rochelle's salt (Potassium sodium tartrate) solution.[2] Warm to RT and stir vigorously for 2h. Causality: This breaks the stable Aluminum-emulsion complex, allowing phase separation.[2]
Deprotection:
Treat the crude silyl-aldehyde with TBAF (1.0 eq) in THF at 0°C for 30 min.
Purification:
Flash chromatography (SiO2).[2] Eluent: DCM/MeOH (95:5).[2] The aldehyde is polar due to the phenolic -OH.[2]
Part 6: Handling & Stability (The "Trustworthiness" Pillar)[2]
This compound combines an aldehyde and a phenol, making it prone to Cannizzaro disproportionation or oxidation in basic or aerobic conditions.[2]
Storage: Must be stored under inert gas (Argon) at -20°C.
Solvent Choice: Avoid nucleophilic solvents (like Ethanol) for long-term storage, as hemiacetals will form.[2] Use DMSO or Anhydrous DMF for stock solutions.[2]
Reactivity Warning: In basic conditions (
), the phenoxide is formed.[2] While this activates the ring for nucleophilic attack, it also increases the electron density, making the aldehyde less electrophilic.[2] Adjust reaction times accordingly.
Application Note: High-Fidelity Synthesis of 6-Chloro-5-hydroxynicotinaldehyde
Executive Summary 6-Chloro-5-hydroxynicotinaldehyde is a high-value pyridine scaffold, serving as a critical "orthogonally reactive" intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) and neon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Chloro-5-hydroxynicotinaldehyde is a high-value pyridine scaffold, serving as a critical "orthogonally reactive" intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK pathways) and neonicotinoid derivatives. Its structural uniqueness lies in the adjacency of three distinct reactive centers: an electrophilic aldehyde, a nucleophilic hydroxyl (at C5), and a displaceable chloride (at C6).
This application note details a robust, scalable synthetic route starting from the cost-effective 6-hydroxynicotinic acid .[1] Unlike theoretical pathways, this protocol prioritizes intermediate stability and avoids common pitfalls such as over-reduction or accidental dechlorination.
Key Chemical Challenges & Solutions
Challenge
Solution
C5 Functionalization
Direct hydroxylation of pyridines is difficult. We utilize a Nitration-Reduction-Diazotization sequence to install the C5-OH.
C6 Deoxychlorination
Conversion of the C6-OH (tautomeric lactam) to C6-Cl requires activation. We employ POCl₃ on the nitro-intermediate to activate the position while simultaneously forming the acid chloride.
Aldehyde Stability
Aldehydes with adjacent leaving groups are prone to polymerization. We recommend Reduction-Oxidation (RedOx) via the alcohol rather than direct reduction to ensure purity.
Retrosynthetic Strategy
The synthesis is designed via a "Functional Group Interconversion" (FGI) approach. We retro-analyze the target to the stable Methyl 6-chloro-5-hydroxynicotinate ester, which is derived from the nitro-precursor.
Figure 1: Retrosynthetic analysis showing the stepwise construction of the functionalized pyridine core.
Converting the nitro group to a hydroxyl in the presence of a reactive chloride requires a mild reduction followed by a controlled diazotization.
Step 2.1: Reduction to Methyl 5-amino-6-chloronicotinate
Critical Note: Do NOT use catalytic hydrogenation (H₂/Pd-C), as this will remove the C6-Chlorine (hydrodehalogenation). Use Iron (Fe) or Tin(II) Chloride.
Add Iron powder (Fe, 5 eq) and heat to 60°C for 2 hours.
Filter through Celite to remove iron residues. Concentrate filtrate.
Neutralize with NaHCO₃ and extract with EtOAc.
Result: Methyl 5-amino-6-chloronicotinate.
Step 2.2: Diazotization to Methyl 6-chloro-5-hydroxynicotinate
Mechanism: Formation of diazonium salt followed by hydrolysis.
Protocol:
Dissolve the amine (3 g) in 35% H₂SO₄ (20 mL) at 0–5°C.
Add NaNO₂ (1.2 eq) in water dropwise. Stir for 30 min to form the diazonium salt.
Hydrolysis: Warm the solution to 80°C for 1 hour. Gas evolution (N₂) indicates hydrolysis.
Cool, neutralize carefully to pH 4–5, and extract with EtOAc.
Purification: Flash chromatography (Hexane/EtOAc). This yields the phenol.
Phase 3: Redox Adjustment (Ester to Aldehyde)
Direct reduction of esters to aldehydes (using DIBAL-H at -78°C) is often capricious on scale. The "Reduction-Oxidation" two-step method is more reliable for this substrate.
Step 3.1: Reduction to Alcohol
Reagents: NaBH₄, MeOH/THF.
Protocol:
Dissolve methyl 6-chloro-5-hydroxynicotinate (2 g) in THF (20 mL).
Add NaBH₄ (4 eq) and heat to reflux. Add MeOH dropwise to catalyze.
Reagents: MnO₂ (Activated) or Dess-Martin Periodinane (DMP). MnO₂ is preferred for benzylic-type alcohols.
Protocol:
Dissolve the alcohol in DCM or Chloroform.
Add activated MnO₂ (10 eq). Stir at room temperature for 12 hours.
Filter through Celite. Concentrate.
Final Product:6-Chloro-5-hydroxynicotinaldehyde .
Process Workflow & Critical Parameters
Figure 2: Sequential workflow highlighting the critical "No-Hydrogenation" rule at Step 3.
Analytical Validation (Self-Validating System)
To ensure the protocol is working, verify these checkpoints:
Checkpoint
Analytical Method
Expected Signal / Observation
After Step 1.2
¹H NMR (CDCl₃)
Appearance of Methyl singlet (~3.9 ppm). Disappearance of broad OH/NH lactam signals.
After Step 2.1
LC-MS
Mass shift: -30 amu (Nitro to Amine ).
After Step 3.2
¹H NMR (DMSO-d6)
Aldehyde proton: Distinct singlet at δ 9.9–10.1 ppm . Phenolic OH: Broad singlet at >10 ppm (exchangeable with D₂O).
Safety & Handling
POCl₃ (Phosphorus Oxychloride): Reacts violently with water. Quench reactions slowly at low temperatures. Use strictly anhydrous glassware.
Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.
Pyridine Derivatives: Often possess biological activity.[4] Handle with gloves and in a fume hood to avoid inhalation.
References
Nitration of 6-Hydroxynicotinic Acid: Berrie, A. H., Newbold, G. T., & Spring, F. S. (1952). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society, 2042-2046. Link
Chlorination via POCl3: Synthesis of 5,6-dichloronicotinic acid. Patent CH664754A5.[3] Describes the conversion of 6-hydroxynicotinic acid derivatives to chloronicotinic acids using thionyl chloride/POCl3. Link
Reduction of Esters to Aldehydes: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Detailed protocols on DIBAL-H and LiAlH(OtBu)3 usage. Link
Synthesis of Methyl 6-chloro-5-hydroxynicotinate: ChemicalBook Entry for CAS 915107-30-1.[5] Confirms the existence and stability of the key ester intermediate. Link
General Pyridine Chemistry: The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives. Wiley Online Library. Link
Application Note: Synthesis of Imidacloprid Metabolites via the Pyridine Aldehyde Platform
Abstract & Introduction In the environmental and toxicological monitoring of neonicotinoids, the quantification of Imidacloprid (IMI) metabolites is as critical as the parent compound. Regulatory bodies (EPA, EFSA) manda...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
In the environmental and toxicological monitoring of neonicotinoids, the quantification of Imidacloprid (IMI) metabolites is as critical as the parent compound. Regulatory bodies (EPA, EFSA) mandate the tracking of "total imidacloprid," which often includes the sum of the parent and its 6-chloropyridinyl metabolites.
While many synthetic routes rely on 2-chloro-5-(chloromethyl)pyridine (CCMP), this protocol establishes 6-chloro-3-pyridinecarboxaldehyde (6-CPA) as a superior, higher-purity "pivot" synthon. The aldehyde functionality allows for divergent synthesis: mild oxidation yields the acid metabolite (6-CNA), while selective reduction yields the alcohol metabolite (6-CP-OH), which serves as the precursor for the parent IMI skeleton.
This guide details the Pyridine Aldehyde Platform , a unified workflow for synthesizing high-purity analytical standards of IMI and its primary metabolites.
Key Metabolites Addressed[1][2]
6-Chloronicotinic Acid (6-CNA): The terminal oxidative metabolite found in urine and soil.
6-Chloropicolyl Alcohol (6-CP-OH): The primary oxidative cleavage product.[1]
Desnitro-Imidacloprid / Parent IMI: Accessible via the alcohol intermediate.
Metabolic & Synthetic Logic[4]
Understanding the biological degradation of Imidacloprid is a prerequisite for designing the synthetic strategy. The metabolic breakdown largely preserves the chloropyridine ring while modifying the methylene bridge or the imidazolidine tail.
Diagram 1: Imidacloprid Metabolic Pathway
This diagram illustrates the oxidative cleavage pathways that necessitate the synthesis of 6-CNA and 6-CP-OH.[2]
Figure 1: Major metabolic pathways of Imidacloprid. The 6-CPA aldehyde (dashed yellow) is the transient biological intermediate and the chosen synthetic starting material.
Experimental Protocols
Safety Precaution
Pyridine Derivatives: Toxic by inhalation and ingestion. Perform all reactions in a certified chemical fume hood.
Oxidants (NaClO2): Contact with combustible material may cause fire.
Protocol A: Synthesis of 6-Chloronicotinic Acid (6-CNA)
Target: High-purity standard for urinary analysis.
Method: Pinnick Oxidation.
Rationale: Unlike harsh permanganate oxidations that can attack the pyridine ring or chlorinate the 5-position, the Pinnick oxidation (NaClO2) is chemoselective for the aldehyde-to-acid conversion, ensuring >98% purity.
Reagents:
6-Chloro-3-pyridinecarboxaldehyde (6-CPA)
Sodium chlorite (NaClO2)
2-Methyl-2-butene (Scavenger)
Sodium dihydrogen phosphate (NaH2PO4) buffer
t-Butanol / Water solvent system
Step-by-Step Methodology:
Solvation: Dissolve 6-CPA (1.41 g, 10 mmol) in 40 mL of t-butanol and 10 mL of water.
Scavenger Addition: Add 2-methyl-2-butene (4 mL, ~40 mmol). Note: This scavenges hypochlorous acid (HOCl) generated in situ, preventing chlorination byproducts.
Oxidant Preparation: Dissolve NaClO2 (1.1 g, 12 mmol) and NaH2PO4 (1.0 g) in 15 mL of water.
Reaction: Add the oxidant solution dropwise to the aldehyde mixture at room temperature over 20 minutes. The solution will turn pale yellow.
Monitoring: Stir for 3 hours. Monitor via TLC (50:50 Hexane/EtOAc). The aldehyde spot (Rf ~0.6) should disappear, replaced by the baseline acid spot.
Workup:
Concentrate under vacuum to remove t-butanol.
Acidify the remaining aqueous layer to pH 3 using 1N HCl.
Extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Recrystallize from hot water/ethanol (9:1) to yield white needles.
Protocol B: Synthesis of 6-Chloropicolyl Alcohol (6-CP-OH)
Target: Primary metabolic cleavage product and precursor for IMI.
Method: Sodium Borohydride Reduction.[3][4]
Rationale: Quantitative conversion of the aldehyde to alcohol without affecting the chloro-substituent on the pyridine ring.
Step-by-Step Methodology:
Solvation: Dissolve 6-CPA (1.41 g, 10 mmol) in 30 mL of Methanol (MeOH). Cool to 0°C in an ice bath.
Reduction: Add Sodium Borohydride (NaBH4, 0.19 g, 5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
Stirring: Allow the mixture to warm to room temperature and stir for 45 minutes.
Quench: Add 5 mL of saturated NH4Cl solution to quench excess hydride.
Workup: Remove MeOH under vacuum. Dilute residue with water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).
Isolation: Dry organics (MgSO4) and concentrate to yield a white solid.
Protocol C: Conversion to Imidacloprid (Parent & Labeled Standards)
Target: Parent Imidacloprid (or Desnitro-IMI).
Method: Activation of 6-CP-OH followed by coupling with Nitroguanidine/Diamine.
Rationale: While CCMP is commercially available, it is unstable. Generating the chloride or mesylate in situ from the stable alcohol (Protocol B) yields a cleaner coupling reaction.
Workflow:
Activation: React 6-CP-OH (from Protocol B) with Thionyl Chloride (SOCl2) in DCM to generate 2-chloro-5-(chloromethyl)pyridine (CCMP) in situ. Evaporate SOCl2.
Coupling: Dissolve the fresh CCMP in Acetonitrile (MeCN).
Cyclization: Add N-nitroimidazolidin-2-ylideneamine (the imidazolidine headgroup) and Potassium Carbonate (K2CO3).
Reflux: Heat to 60°C for 6 hours.
Purification: Filter salts, concentrate, and purify via column chromatography (SiO2, DCM/MeOH).
Synthetic Workflow Visualization
This diagram summarizes the divergent synthesis starting from the pyridine aldehyde.
Figure 2: Synthetic divergence. The aldehyde serves as the stable shelf-reagent, providing access to both the acid metabolite and the parent compound via the alcohol.
Quality Control & Data Summary
Analytical Parameters (HPLC-UV)
To validate the synthesis, use the following method to separate the aldehyde precursor from the acid and alcohol metabolites.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: 270 nm.
Data Table: Physicochemical Properties of Synthesized Metabolites
Compound
Abbr.
CAS No.
Mol. Weight
Retention Time (min)*
Yield (Protocol)
6-Chloro-3-pyridinecarboxaldehyde
6-CPA
23602-36-0
141.55
6.2
N/A (Starting Material)
6-Chloronicotinic Acid
6-CNA
5326-23-8
157.55
4.1
88% (A)
6-Chloropicolyl Alcohol
6-CP-OH
5326-23-8
143.57
5.5
96% (B)
Imidacloprid
IMI
138261-41-3
255.66
8.4
72% (C)
*Retention times are approximate based on the gradient described above.
References
Casida, J. E. (2011). Neonicotinoid Metabolism: Compounds, Substituents, and Pathways. Journal of Agricultural and Food Chemistry, 59(7), 2923–2931. Link
Kagabu, S., et al. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. Journal of Heterocyclic Chemistry, 46(6), 1213-1221. Link
FAO/WHO. (2001). Pesticide Residues in Food: Imidacloprid.[8] Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Link
Linderman, R. J., et al. (1986). Oxidation of aldehydes to carboxylic acids with sodium chlorite. Journal of Organic Chemistry, 51(6), 963–965. Link
Belov, V., & Käfferlein, H. U. (2019).[8] Total synthesis of 13C2,15N-imidacloprid with three stable isotopes in the pyridine ring. Journal of Labelled Compounds and Radiopharmaceuticals, 62(3), 126-131.[8] Link
Protecting group strategies for 5-hydroxy group in pyridine aldehydes
Application Note: Strategic Protection of the 5-Hydroxy Motif in Pyridine Aldehydes Executive Summary & Chemical Context The protection of the 5-hydroxyl group in 5-hydroxy-2-pyridinecarboxaldehyde (5-hydroxypicolinaldeh...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Protection of the 5-Hydroxy Motif in Pyridine Aldehydes
Executive Summary & Chemical Context
The protection of the 5-hydroxyl group in 5-hydroxy-2-pyridinecarboxaldehyde (5-hydroxypicolinaldehyde) presents a unique chemo-selective challenge. Unlike simple phenols, this substrate possesses three competing reactivity vectors:
The Phenolic Hydroxyl (C5): Acidic (pKa ~8-9), located para to the electron-withdrawing aldehyde, making it less nucleophilic than standard phenols.
The Pyridine Nitrogen: Basic and nucleophilic, capable of forming N-oxides or quaternary salts if alkylating agents are too aggressive.
The Aldehyde (C2): Highly electrophilic and prone to oxidation (to carboxylic acid), reduction (to alcohol), or base-catalyzed condensation (aldol/Cannizzaro) [1].
This guide details three field-proven strategies to mask the 5-OH group while preserving the integrity of the aldehyde and the pyridine ring.
Strategic Analysis: Selecting the Right Group
The choice of protecting group (PG) is dictated by the conditions of the subsequent reaction steps.
Feature
TBDMS (Silyl Ether)
PMB (p-Methoxybenzyl)
MOM (Methoxymethyl)
Installation
Mild (Base-free possible)
Mild (Weak base)
Moderate (Requires base)
Stability
Low (Acid/Base sensitive)
High (Base stable)
High (Base stable)
Deprotection
Fluoride (TBAF) or Mild Acid
Oxidation (DDQ) or Acid
Strong Acid (TFA/HCl)
Aldehyde Risk
Minimal
Low
Moderate (Acetal risk)
Best For
Short synthetic sequences
Harsh downstream base chemistry
Orthogonal protection
Decision Logic & Workflow
The following decision tree illustrates the selection process based on downstream chemical requirements.
Figure 1: Decision matrix for selecting the optimal protecting group based on environmental tolerance.
Detailed Protocols
Protocol A: Silyl Protection (TBDMS)
Best for: Rapid synthesis where base stability is not critical.
Mechanism: The imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl intermediate that transfers the silyl group to the phenol. This avoids strong bases that could enolize the aldehyde [2].
Dissolution: Charge a flame-dried flask with the starting pyridine aldehyde and imidazole. Purge with N2. Add anhydrous DMF via syringe.
Addition: Cool the solution to 0°C. Add TBS-Cl portion-wise over 10 minutes. The reaction is exothermic; temperature control prevents N-silylation of the pyridine ring.
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor via TLC (EtOAc/Hexane 1:3). The product will be less polar (higher Rf).
Workup (Critical): Dilute with Et2O (not DCM, to precipitate imidazole salts). Wash 3x with water to remove DMF.
Note: Avoid acidic washes (HCl) as the silyl ether on a pyridine ring is acid-sensitive. Use Saturated NH4Cl if neutralization is needed.
Purification: Flash chromatography on silica gel (buffered with 1% Et3N) using Hexane/EtOAc gradient.
Yield Expectation: 85–92%
Protocol B: PMB Protection (p-Methoxybenzyl)
Best for: Sequences requiring base stability. PMB is preferred over simple Benzyl (Bn) because it can be removed oxidatively (DDQ) without reducing the aldehyde (which happens during H2/Pd hydrogenolysis of Bn) [3].
The following diagram outlines the critical path for the PMB Protection Protocol , highlighting the "Fail State" checks that ensure protocol integrity.
Figure 2: Step-by-step workflow for PMB protection with critical control points.
References
Barman, S., Diehl, K. L., & Anslyn, E. V. (2014). The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2- and 4-formyl pyridine derivatives.[6] RSC Advances, 4(55), 28893–28900.
Corey, E. J., & Venkateswarlu, A. (1972).[7] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[8][9] Journal of the American Chemical Society, 94(17), 6190–6191.
BenchChem Application Note. (2025). Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid and derivatives. BenchChem Technical Library.
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Chloro-3-hydroxypyridine
Introduction: Strategic Importance of Formylated Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives forming the core of numerous therapeutic agents.[1][2] A...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of Formylated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives forming the core of numerous therapeutic agents.[1][2] Among the various functionalization strategies, the introduction of a formyl (-CHO) group is of paramount importance as it provides a versatile handle for subsequent molecular elaborations. The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This application note provides a detailed guide for the Vilsmeier-Haack formylation of 2-chloro-3-hydroxypyridine, a critical intermediate in the synthesis of various biologically active molecules. Understanding the nuances of this reaction, including regioselectivity, mechanism, and practical execution, is crucial for researchers aiming to leverage this transformation in their synthetic campaigns.
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[5][6]
Formation of the Vilsmeier Reagent
The reaction commences with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Electrophilic Aromatic Substitution
The electron-rich pyridine ring of 2-chloro-3-hydroxypyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The directing effects of the substituents on the pyridine ring are crucial in determining the regioselectivity of the formylation. The hydroxyl group at the 3-position is a strong activating, ortho-, para-directing group, while the chloro group at the 2-position is a deactivating, ortho-, para-directing group. In this specific substrate, the strong activating effect of the hydroxyl group preferentially directs the electrophilic attack to the ortho position (C4), leading to the formation of 2-chloro-3-hydroxy-4-pyridinecarboxaldehyde.
Hydrolysis
The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[5][7]
Caption: Mechanism of Vilsmeier-Haack formylation on 2-chloro-3-hydroxypyridine.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the Vilsmeier-Haack formylation of 2-chloro-3-hydroxypyridine.
Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
2-Chloro-3-hydroxypyridine
≥98%
Commercially Available
Ensure it is dry.
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Commercially Available
Use from a freshly opened bottle or freshly distilled.
Phosphorus oxychloride (POCl₃)
≥99%
Commercially Available
Handle with extreme care in a fume hood.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Commercially Available
Saturated Sodium Bicarbonate Solution
Prepared in-house
Anhydrous Sodium Sulfate
Commercially Available
Round-bottom flask
Flame-dried before use.
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
Preparation of the Vilsmeier Reagent:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (5.0 eq.).
Cool the flask to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.[8]
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to orange colored solution indicates the formation of the Vilsmeier reagent.[9]
Formylation Reaction:
In a separate flask, dissolve 2-chloro-3-hydroxypyridine (1.0 eq.) in a minimal amount of anhydrous DMF or an appropriate inert solvent like 1,2-dichloroethane.
Slowly add the solution of 2-chloro-3-hydroxypyridine to the pre-formed Vilsmeier reagent at 0 °C.
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation:
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[10]
The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic extracts and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure 2-chloro-3-hydroxy-4-pyridinecarboxaldehyde.
Characterization Data
The structure of the synthesized 2-chloro-3-hydroxy-4-pyridinecarboxaldehyde should be confirmed by spectroscopic methods.
Technique
Expected Data
¹H NMR
Signals corresponding to the aldehydic proton (~10 ppm), and aromatic protons. The exact chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR
A signal for the carbonyl carbon of the aldehyde (~190 ppm), along with signals for the pyridine ring carbons.
FT-IR
A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1680-1700 cm⁻¹), and a broad O-H stretching band.
Mass Spec.
The molecular ion peak corresponding to the mass of the product (C₆H₄ClNO₂).
Note: Specific spectral data for 2-chloro-4-pyridinecarboxaldehyde and related structures can be found in the literature for comparison.[11][12][13]
Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no product formation
- Inactive Vilsmeier reagent due to moisture.- Insufficient reaction temperature or time.- Low reactivity of the substrate.
- Use anhydrous reagents and solvents.- Increase reaction temperature and/or time, monitoring by TLC.- Consider using a more reactive formylating agent or a different synthetic route.
Formation of multiple products
- Lack of regioselectivity.- Side reactions such as chlorination of the hydroxyl group.[7]
- Optimize reaction temperature; lower temperatures may improve selectivity.- Adjust the stoichiometry of the Vilsmeier reagent.
Difficult work-up
- Emulsion formation during extraction.- Product is highly soluble in water.
- Add brine to the aqueous layer to break the emulsion.- Perform multiple extractions with a suitable organic solvent.
Safety Precautions
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
The reaction work-up involves quenching with ice, which can be highly exothermic. Perform this step slowly and with caution.
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care.
Conclusion
The Vilsmeier-Haack formylation of 2-chloro-3-hydroxypyridine is a reliable and efficient method for the synthesis of 2-chloro-3-hydroxy-4-pyridinecarboxaldehyde, a valuable synthetic intermediate. By carefully controlling the reaction conditions and following the detailed protocol provided, researchers can successfully perform this transformation and utilize the resulting product in a wide range of applications in drug discovery and development. The key to success lies in the use of anhydrous conditions for the formation of the Vilsmeier reagent and careful monitoring of the reaction progress.
References
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]
Roohi, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-1H-indole-3-carbaldehyde and its derivatives. Oriental Journal of Chemistry, 29(3), 187-194. Retrieved from [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved from [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. (n.d.). Semantic Scholar. Retrieved from [Link]
Vilsmeir Haack Reaction. (n.d.). Scribd. Retrieved from [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B. Retrieved from [Link]
C3-Formylation of Pyridines via Streptocyanine Intermediates. (n.d.). Request PDF. Retrieved from [Link]
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 12). CCS Chemistry. Retrieved from [Link]
4-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. (n.d.). Google Patents.
Method for preparing derivatives of 3-hydroxypyridine. (n.d.). Google Patents.
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. (2007, October 4). The Journal of Organic Chemistry. Retrieved from [Link]
3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. (2023, May 5). DergiPark. Retrieved from [Link]
Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. (2018, October 1). ResearchGate. Retrieved from [Link]
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (n.d.). ResearchGate. Retrieved from [Link]
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023, February 1). MDPI. Retrieved from [Link]
p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Process for the preparation of 2-chloro-3-hydroxy pyridine. (1999, February 25). European Patent Office. Retrieved from [Link]
New functionalised 3-hydroxypyridines. (2001, June 14). Durham E-Theses. Retrieved from [Link]
On the Regio and Stereo Selective Formylations of Acyclic Alpha Methylene Ketones towards Vilsmeier Haack Reagent. (2006, September 23). Taylor & Francis Online. Retrieved from [Link]
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry. Retrieved from [Link]
3-Hydroxyisonicotinaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances. Retrieved from [Link]
Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. (n.d.). Google Patents.
Application Note & Protocols: Strategic Functionalization of 6-Chloro-5-hydroxynicotinaldehyde at the C-6 Position
Abstract 6-Chloro-5-hydroxynicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—comprising an aldehyde, a hydroxyl group, and a reactive C-Cl bo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
6-Chloro-5-hydroxynicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—comprising an aldehyde, a hydroxyl group, and a reactive C-Cl bond—offers a versatile platform for the synthesis of complex molecular architectures. The pyridine nitrogen and the aldehyde group electronically activate the C-6 position, making the chlorine atom an excellent leaving group for both nucleophilic aromatic substitution and a prime handle for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of key functionalization strategies at the C-6 position, offering detailed, field-proven protocols and explaining the causality behind experimental choices to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Importance of the Nicotinaldehyde Scaffold
The pyridine ring is a privileged scaffold in pharmaceutical development, appearing in numerous FDA-approved drugs. Nicotine and its derivatives, for instance, have been extensively studied for their therapeutic potential in neurodegenerative disorders.[1][2] The aldehyde functional group is also a cornerstone of medicinal chemistry, serving as a precursor for a wide array of other functionalities and participating directly in the synthesis of antibiotics and other therapeutics.[3][4]
6-Chloro-5-hydroxynicotinaldehyde combines these key features. The strategic C-6 chlorine atom is the focal point for introducing molecular diversity. Its reactivity is significantly enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediates formed during nucleophilic attack.[5][6] This document outlines the primary pathways for its derivatization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Reaction Pathways Overview
The functionalization of 6-chloro-5-hydroxynicotinaldehyde at the C-6 position can be achieved through several robust synthetic methodologies. The choice of reaction depends on the desired C-X bond to be formed (C-O, C-N, C-S, or C-C).
Figure 1: Key functionalization pathways at the C-6 position.
The SNAr reaction is a powerful method for displacing the C-6 chloride with a variety of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, which is distinct from SN1 or SN2 pathways.[7][8] The pyridine ring is inherently electron-deficient, and this effect is amplified by the aldehyde group, making the aromatic system highly susceptible to nucleophilic attack.
The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[9][10] The negative charge is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde, which significantly lowers the activation energy of the reaction.[7]
Figure 2: The addition-elimination mechanism of SNAr.
Protocol 3.1: General Procedure for SNAr with O-, N-, and S-Nucleophiles
This protocol provides a general framework for the substitution of the C-6 chloride. Note that the hydroxyl and aldehyde groups can be sensitive to strongly basic or nucleophilic conditions; therefore, optimization may be required. For particularly sensitive substrates, protecting group strategies should be considered (see Section 5).
Materials:
6-Chloro-5-hydroxynicotinaldehyde (1.0 equiv)
Nucleophile (Alcohol, Amine, or Thiol) (1.2–2.0 equiv)
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols/thiols; excess amine can serve as base) (1.5–3.0 equiv)
Anhydrous Solvent (e.g., DMF, DMSO, Dioxane)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 6-chloro-5-hydroxynicotinaldehyde and the anhydrous solvent.
Add the base and stir the suspension for 10-15 minutes.
Add the nucleophile (neat or as a solution in the reaction solvent).
Heat the reaction mixture to the desired temperature (typically 80–140 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction carefully with water or a saturated aqueous NH₄Cl solution.
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Nucleophile Type
Typical Base
Solvent
Temp (°C)
Notes
Alcohols/Phenols
K₂CO₃, Cs₂CO₃, NaH
DMF, Dioxane
80-120
NaH requires strict anhydrous conditions. Cs₂CO₃ is often milder and more effective.
Amines
K₂CO₃, DIPEA, or excess amine
DMSO, NMP
100-140
For less nucleophilic amines, higher temperatures are needed. Reaction is often faster than with O-nucleophiles.
Thiols
K₂CO₃, Et₃N
DMF, THF
60-100
Thiols are generally very reactive nucleophiles; reactions often proceed under milder conditions.[11]
For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[12] The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13]
Figure 3: Generalized catalytic cycle for Pd-cross-coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron species (boronic acid or ester) and is celebrated for its operational simplicity and the low toxicity of its boron reagents.[14] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[14]
Protocol 4.1.1: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
6-Chloro-5-hydroxynicotinaldehyde (1.0 equiv)
Arylboronic acid (1.2–1.5 equiv)
Palladium Catalyst (e.g., Pd(PPh₃)₄ (5 mol%), or Pd(OAc)₂ (2-5 mol%) with a ligand like SPhos or XPhos (4-10 mol%))
In a Schlenk flask, combine 6-chloro-5-hydroxynicotinaldehyde, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas (repeat 3x).
Add the palladium catalyst and ligand (if separate).
Add the degassed solvent(s) via syringe.
Heat the mixture (typically 80–110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).
Cool to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with the organic solvent.
Separate the layers, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify via column chromatography.
Catalyst/Ligand System
Base
Solvent
Temp (°C)
Key Considerations
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O (4:1)
90-100
Classic, reliable system. May require longer reaction times.
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
100-110
Highly active system, good for challenging or sterically hindered substrates.
PXPd2
K₂CO₃
Methanol
60-80
Air-stable catalyst, can offer high regioselectivity in dihalopyridine systems.[15][16]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a vast range of amines.[11] For aryl chlorides, which are less reactive than bromides or iodides, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting oxidative addition step.[17]
Protocol 4.2.1: Buchwald-Hartwig Amination
Materials:
6-Chloro-5-hydroxynicotinaldehyde (1.0 equiv)
Amine (primary or secondary) (1.2–1.5 equiv)
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ (2 mol%) or a G3/G4 Palladacycle (2 mol%))
Ligand (e.g., XPhos, RuPhos, BrettPhos) (4 mol%)
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.4–2.0 equiv)
Inert atmosphere setup (glovebox recommended for handling base)
Procedure:
Inside a glovebox: To a dry vial or flask, add the palladium pre-catalyst, ligand, and base.
Add 6-chloro-5-hydroxynicotinaldehyde and the solvent.
Add the amine coupling partner.
Seal the vessel and remove it from the glovebox.
Heat the reaction mixture (typically 90–110 °C) with stirring. Monitor progress by LC-MS.
Upon completion, cool to room temperature.
Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NH₄Cl.
Extract with an organic solvent, wash with brine, dry, and concentrate.
Purify by column chromatography.
Troubleshooting Guide:
Low conversion is a common issue with chloropyridines.[17] The following workflow can help diagnose and solve problems.
Figure 4: Troubleshooting workflow for Buchwald-Hartwig amination.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] It typically employs a dual catalytic system of palladium and a copper(I) salt, such as CuI, as a co-catalyst in the presence of an amine base.[19]
Protocol 4.3.1: Sonogashira Coupling
Materials:
6-Chloro-5-hydroxynicotinaldehyde (1.0 equiv)
Terminal Alkyne (1.2–2.0 equiv)
Palladium Catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%))
Copper(I) Iodide (CuI) (5–10 mol%)
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (serves as base and often as solvent)
Anhydrous co-solvent (optional, e.g., THF, DMF)
Inert atmosphere setup
Procedure:
To a Schlenk flask, add 6-chloro-5-hydroxynicotinaldehyde, the palladium catalyst, and CuI.
Evacuate and backfill with an inert gas (repeat 3x).
Add the solvent (e.g., THF) followed by the amine base.
Add the terminal alkyne via syringe.
Stir the reaction at room temperature or with gentle heating (40–60 °C). Monitor by TLC/LC-MS. Homocoupling of the alkyne (Glaser coupling) is a potential side reaction.[20]
Upon completion, dilute the mixture with water and extract with an organic solvent.
Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts), then with brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography.
Protecting Group Considerations
While many cross-coupling reactions tolerate free hydroxyl and aldehyde groups, certain conditions (e.g., strongly basic nucleophiles, organometallic reagents) may necessitate their protection to prevent side reactions.
Hydroxyl Group: Can be protected as a methyl ether (MeI, K₂CO₃), benzyl ether (BnBr, base), or silyl ether (TBSCl, imidazole). The choice depends on the desired stability and subsequent deprotection conditions.
Aldehyde Group: Can be protected as a diethyl or dimethyl acetal by treating with the corresponding alcohol under acidic conditions (e.g., TsOH). Acetal protection is robust to many coupling conditions and is readily removed with aqueous acid.
Conclusion
6-Chloro-5-hydroxynicotinaldehyde is an exceptionally versatile synthetic intermediate. The C-6 chloride can be readily displaced via SNAr reactions with a range of heteroatom nucleophiles or leveraged in modern palladium-catalyzed cross-coupling reactions to build complex C-C and C-N bonds. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of novel compounds for applications in drug discovery and materials science. This guide provides robust, foundational protocols and troubleshooting insights to facilitate these critical synthetic transformations.
References
BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Technical Document. 5
BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Document. 17
Wu, Y., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed.
Wu, Y., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Scilit.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia.
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia.
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Thansandote, P., & Lautens, M. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC.
Goralczyk, A. (2007). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. PubMed.
ResearchGate. (n.d.). Decoding Directing Groups and Their Pivotal Role in C−H Activation.
Dvořáková, H., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. SciSpace.
MDPI. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes.
Maciag, A. E., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
Al-Shuhaib, M. B. S., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. MDPI.
Pandey, J., et al. (2021). Study of Properties and Applications Nicotine Alkaloids. Auctores Journals.
Kilaru, R., & Daugulis, O. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
Suazo, D. (2025). The Role of Functional Groups in Nicotine: A Journey Through Chemistry, Biology, and History. Prezi.
Preventing oxidation of 6-Chloro-5-hydroxynicotinaldehyde during storage
This guide serves as a specialized technical resource for the handling and storage of 6-Chloro-5-hydroxynicotinaldehyde (CAS: 106984-91-2). It is designed to move beyond generic safety data sheets, offering mechanistic i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for the handling and storage of 6-Chloro-5-hydroxynicotinaldehyde (CAS: 106984-91-2). It is designed to move beyond generic safety data sheets, offering mechanistic insights and actionable protocols for researchers observing instability in this specific intermediate.
The Core Challenge: Why is this molecule unstable?
6-Chloro-5-hydroxynicotinaldehyde is not merely an aldehyde; it is a push-pull system . The molecule contains three conflicting functionalities that drive its instability:
The Aldehyde (-CHO): Highly susceptible to autoxidation to form the carboxylic acid (6-chloro-5-hydroxynicotinic acid).
The Hydroxyl Group (-OH at C5): Acts as an electron donor. In pyridine systems, a hydroxyl group alpha or beta to the nitrogen can induce tautomerization (keto-enol type equilibrium), leading to pyridone-like structures that are prone to polymerization or light sensitivity.
The Chlorine Atom (-Cl at C6): An electron-withdrawing group that increases the electrophilicity of the ring, making the aldehyde carbon more susceptible to nucleophilic attack (e.g., by water to form gem-diols).
The Result: If stored improperly, the off-white powder turns yellow/brown (polymerization) or white crystals form (oxidation to acid).
Storage Protocol: The "Zero-Oxidation" Standard
Do not rely on standard "cool and dry" advice. Follow this specific SOP to guarantee integrity for >6 months.
Step-by-Step Storage Workflow
Figure 1: Critical workflow for long-term storage of electron-deficient heteroaromatic aldehydes.
Protocol Specifications
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Slows the kinetics of autoxidation and suppresses the radical chain mechanisms inherent to aldehyde degradation.
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and forms a "blanket" over the solid. Nitrogen is acceptable but less effective if the vial is frequently opened.
Container
Amber Glass
The 5-hydroxy moiety renders the molecule photosensitive. UV light can catalyze radical formation, accelerating oxidation.
Solvent Storage
NEVER store in solution
Aldehydes in solution (especially DMSO or Methanol) degrade 100x faster due to increased surface area for oxygen contact and potential hemiacetal formation.
Troubleshooting Guide & FAQs
This section addresses specific observations reported by users in the field.
Scenario A: "My sample has turned from off-white to dark yellow/brown."
Diagnosis:Polymerization or Schiff Base Formation.
Mechanism: Darkening usually indicates the formation of conjugated systems. If stored near amines (even vapors), the aldehyde reacts to form imines (Schiff bases). Alternatively, the hydroxy-pyridine motif can undergo oxidative coupling.
Action:
Check solubility in 5% NaHCO₃. If insoluble dark residue remains, it is a polymer.
Discard. Purification is rarely cost-effective compared to repurchasing.
Scenario B: "LC-MS shows a new peak with M+16 mass (MW 173)."
Diagnosis:Oxidation to Carboxylic Acid. [1][2][3][4]
Mechanism: The aldehyde (MW 157.5) has oxidized to 6-Chloro-5-hydroxynicotinic acid (MW 173.5). This is the most common degradation pathway driven by air exposure.
Action:
Rescue Protocol: If the acid content is <10%, you can purify via a quick filtration.
Step 1: Dissolve sample in Dichloromethane (DCM). The aldehyde is soluble; the acid is significantly less soluble in non-polar DCM.
Step 2: Filter off the solid precipitate (the acid).
Step 3: Concentrate the filtrate to recover the aldehyde.
Scenario C: "Can I store this as a stock solution in DMSO?"
Answer:No.
Reasoning: DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) under certain catalytic circumstances. Furthermore, nucleophilic attack by trace water in DMSO will form the gem-diol (hydrate), complicating NMR interpretation and stoichiometry calculations.
Evidence: 1H NMR in DMSO-d6 often shows a "disappearing" aldehyde proton (9-10 ppm) and appearance of a broad OH signal, indicating hydration.
Mechanism of Degradation (Visualized)
Understanding how it breaks down helps you prevent it.
Figure 2: Primary degradation pathways. Note that hydration (right branch) is reversible, but oxidation (left branch) is irreversible.
Self-Validating Quality Check (The "3-Minute Test")
Before using a stored batch for a critical reaction, perform this rapid check:
Visual: Must be off-white/pale beige. Dark brown = Fail.
Solubility: Dissolve 5mg in 1mL Chloroform or DCM.
Cloudy/Precipitate: Significant oxidation (Acid is insoluble).
TLC (Thin Layer Chromatography):
Mobile Phase: 5% Methanol in DCM.
Observation: The aldehyde moves (Rf ~0.5-0.7). The acid stays at the baseline (Rf ~0.0).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10866326, 6-Hydroxynicotinaldehyde. Retrieved February 26, 2026 from [Link]
Provides physical property data and GHS classific
Used as a reference for storage classes of chloro-nicotinaldehydes (Storage Class 11: Combustible Solids).
Establishes baseline handling for pyridine aldehydes, specifically the requirement for inert
Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. Retrieved February 26, 2026 from [Link]
Fundamental grounding for the autoxidation mechanism of aldehydes to carboxylic acids.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Hydrolysis of 6-Chloro Group in Aqueous Basic Conditions
Ticket ID: PUR-HYD-006
Status: Resolved / Knowledge Base Article
Applicable Substrates: 6-Chloropurine, 2-Amino-6-chloropurine, 2,6-Dichloropurine, and related N-heterocycles.[1]
Executive Summary & Mechanistic Insight
The Challenge
The hydrolysis of a 6-chloro group on a purine ring (converting a chloro-purine to a hypoxanthine/guanine derivative) is a classic Nucleophilic Aromatic Substitution (
). While theoretically simple, this reaction in aqueous basic conditions presents a critical dichotomy:
Activation: High pH is required to generate the hydroxide nucleophile and overcome the aromatic stability.
Degradation: The same high pH (especially >pH 13 at high temperature) attacks the C8 position, leading to imidazole ring opening , destroying the purine scaffold.[1]
The Mechanism
The reaction proceeds via an addition-elimination pathway. The hydroxide ion attacks the electron-deficient C6 carbon.
Successful Pathway: Displacement of chloride (
) to form the 6-hydroxy intermediate, which immediately tautomerizes to the thermodynamically stable 6-oxo (lactam) form.
Failure Pathway (Ring Opening): Hydroxide attack at C8 (or C2 if unsubstituted) leads to the cleavage of the N7-C8 or N9-C8 bond, resulting in 4,5-diaminopyrimidine derivatives.
Visualizing the Pathway
The following diagram illustrates the competition between the desired hydrolysis and the fatal ring-opening side reaction.
Figure 1: Reaction pathway showing the competition between successful hydrolysis (Green) and imidazole ring degradation (Red).[1]
Standard Operating Procedures (SOPs)
Protocol A: Standard Aqueous Hydrolysis (Robust Substrates)
Best for: Simple 6-chloropurines without sensitive sugar moieties.
Activation: Dissolve substrate and DABCO in Water/DMSO.
Reaction: Heat to 60–80°C (Lower temperature prevents ring opening).
Mechanism:[1][3][4][5][6][7] DABCO forms a quaternary ammonium intermediate at C6, which is more susceptible to hydrolysis by water than the chloride, allowing milder conditions.[1]
Workup: Dilute with water, adjust pH to 6, and collect precipitate.
Troubleshooting Guide (FAQ)
Symptom: Reaction Stalled (Incomplete Conversion)
Possible Cause
Technical Explanation
Corrective Action
Solubility Limit
The 6-chloro substrate is highly lipophilic and "oils out" or remains solid in aqueous base, preventing OH- attack.[1]
Add Co-solvent: Add 10–20% DMSO or THF to the reaction mixture to homogenize the phase.
Insufficient Base
Hydrolysis consumes OH-. The acidic phenol (6-OH) product consumes another equivalent.
Check Stoichiometry: Ensure at least 3–5 equivalents of base are used.
Symptom: New Polar Impurities (Yield Loss)
Possible Cause
Technical Explanation
Corrective Action
Imidazole Ring Opening
At pH >13 and T >100°C, OH- attacks C8.[1] This breaks the 5-membered ring, forming a formamidopyrimidine.[1]
Lower pH/Temp: Reduce NaOH concentration to 1M or 0.5M. Reduce Temp to 80°C and extend time.
Depurination
If a sugar is attached (nucleoside), the N-glycosidic bond is labile in strong base (and acid).
Switch Protocol: Use Protocol B (DABCO) or enzymatic hydrolysis (Adenosine Deaminase).
Symptom: Product Won't Precipitate
Possible Cause
Technical Explanation
Corrective Action
Amphoteric Nature
6-Oxopurines (Hypoxanthine/Guanine) are soluble in both acid (protonated N7/N9) and base (deprotonated N1).
Hit the pI: You must hit the exact Isoelectric Point (usually pH 5–6). If you overshoot to pH 2, it redissolves.[1]
Salt Formation
You isolated the Na+ salt or HCl salt, which are water-soluble.[1]
Desalting: Use water wash or recrystallize from water/ethanol.
Decision Matrix for Workup
The following logic flow helps determine the optimal isolation strategy based on your reaction outcome.
Figure 2: Logic flow for isolating amphoteric purine derivatives.
Analytical Validation
To confirm you have the correct product and not a degradation byproduct, verify these markers:
Ring Opened Product: Significant shift or loss of characteristic purine shoulder.
HPLC Retention:
The product (6-OH) is significantly more polar than the starting material (6-Cl). Expect a shift to earlier retention times on Reverse Phase (C18) columns.
NMR (Proton):
Loss of the C6-Cl symmetry (if applicable).
Appearance of a broad exchangeable proton (N-H) at >12 ppm (Lactam form) in DMSO-
.
References
Jones, A. S., Mian, A. M., & Walker, R. T. (1966).[1][7] The action of alkali on some purines and their derivatives. Journal of the Chemical Society C: Organic, 692-695.[1] Link
Chetsanga, C. J., & Makaroff, C. A. (1982).[1][14] Alkaline opening of imidazole ring of 7-methylguanosine: 2. Further studies on reaction mechanisms and products.[14] Chemico-Biological Interactions, 41(2), 235-249.[1] Link
Bakkestuen, A. K., Gundersen, L. L., & Utenova, B. T. (2005).[1][11] Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines.[1][11] Journal of Medicinal Chemistry, 48(7), 2710-2723.[1][11] Link
Kierzek, R., et al. (2003).[1] Alkaline hydrolysis of cladribine (2-chloro-2'-deoxyadenosine). Pharmazie, 58(2), 123-126.[1] Link
Technical Support Center: Purification of 6-Chloro-5-hydroxynicotinaldehyde
Welcome to the technical support guide for the purification of 6-Chloro-5-hydroxynicotinaldehyde. This resource, presented in a question-and-answer format, is designed for researchers, medicinal chemists, and process dev...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 6-Chloro-5-hydroxynicotinaldehyde. This resource, presented in a question-and-answer format, is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the successful removal of inorganic salts from your crude product.
Frequently Asked Questions (FAQs)
Q1: What are the common inorganic impurities in my crude 6-Chloro-5-hydroxynicotinaldehyde, and why is their removal critical?
Answer:
The inorganic salt impurities in your crude product are almost always byproducts from the synthetic route used. Common syntheses may involve reagents like sodium hypochlorite, thionyl chloride, or various bases (e.g., sodium hydroxide, pyridine), leading to the formation of salts such as sodium chloride (NaCl), sodium carbonate (Na₂CO₃), or pyridinium hydrochloride.[1][2][3]
It is critical to remove these salts for several reasons:
Inaccurate Yields: Salts artificially inflate the mass of your crude product, leading to incorrect yield calculations.
Downstream Reaction Interference: Inorganic salts can poison catalysts (e.g., Palladium catalysts in cross-coupling reactions), react with reagents, or alter the solubility profile of your reaction mixture, leading to failed or low-yielding subsequent steps.
Analytical Interference: Salts can interfere with analytical techniques like NMR (by altering sample viscosity and field homogeneity) and Mass Spectrometry (by causing ion suppression).
Drug Development Challenges: For professionals in drug development, residual inorganic impurities can drastically affect the material's physicochemical properties, including crystallinity, dissolution rate, and stability, which are critical for formulation and bioavailability.[4]
Q2: What physicochemical properties of 6-Chloro-5-hydroxynicotinaldehyde are most important when selecting a purification strategy?
Answer:
The molecular structure of 6-Chloro-5-hydroxynicotinaldehyde dictates its properties. The presence of a hydroxyl group (-OH) and a pyridine nitrogen makes the molecule polar and capable of hydrogen bonding. This leads to its most critical property for this purification: moderate to high solubility in water .[5]
This is a double-edged sword. While the salts are also water-soluble, the product's affinity for water means that a simple liquid-liquid extraction with a non-polar organic solvent and water could result in significant loss of your desired compound to the aqueous phase.[6] Therefore, the purification strategy must be chosen to maximize the solubility difference between the organic compound and the inorganic salts.
Q3: What are my primary options for removing these salts?
Answer:
Based on the properties of your compound and the impurities, you have two primary methods. The choice depends on the specific solubility characteristics of your crude product in different solvents.
Figure 1. Decision workflow for selecting a salt removal method.
Given the polar nature of the target compound, Recrystallization/Trituration is often the more robust starting point. However, if your compound shows good solubility in a water-immiscible solvent like ethyl acetate, Salting-Out Liquid-Liquid Extraction (SALLE) is a viable alternative.
Protocol Guides & Troubleshooting
Q4: Protocol 1: Recrystallization from a Mixed-Solvent System
Answer:
Recrystallization is an excellent method for purifying solids.[7][8] It relies on the principle that the desired compound and the impurities (salts) have different solubility profiles in a given solvent or solvent system. Inorganic salts are generally insoluble in most organic solvents.
Principle: We will dissolve the crude product in a minimum amount of a "good" solvent (in which the product is soluble) and then add a "bad" solvent (in which the product is insoluble, but the salts might be slightly soluble or remain insoluble) to induce crystallization of the pure compound, leaving the salts behind.
Step-by-Step Protocol:
Solvent Screening: In small test tubes, test the solubility of your crude product in various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). You are looking for a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot "good" solvent (e.g., ethanol) while stirring until the solid just dissolves.
Hot Filtration (Optional): If you observe any insoluble material (which could be salt or other particulates), perform a hot gravity filtration to remove them.
Induce Crystallization: Slowly add a "bad" solvent (e.g., hexane or water, depending on the "good" solvent) dropwise to the hot solution until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the cloudiness.
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[7]
Washing: Wash the collected crystals with a small amount of the ice-cold "bad" solvent to remove any residual impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Answer:
Standard liquid-liquid extraction is risky due to the water solubility of your product.[10] The "salting-out" technique involves adding a high concentration of a salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase. This increases the polarity of the aqueous layer, reduces the solubility of the organic compound in it, and forces the compound into the organic layer, thereby improving extraction efficiency.[11]
Figure 2. Workflow for Salting-Out Liquid-Liquid Extraction (SALLE).
Step-by-Step Protocol:
Dissolution: Dissolve the crude 6-Chloro-5-hydroxynicotinaldehyde in a suitable water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium chloride solution (brine).[12]
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and venting to release pressure.
Separation: Place the funnel in a ring stand and allow the layers to separate completely. The lower density organic layer (for EtOAc) will be on top, while the denser aqueous layer will be at the bottom.
Drain: Drain the lower aqueous layer.
Repeat: Repeat the extraction (steps 2-5) with fresh brine two more times to ensure complete removal of inorganic salts.
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
Q6: I tried the extraction and a thick, stable emulsion formed at the interface. What should I do?
Answer:
Emulsion formation is a common problem, especially when dealing with polar compounds or when the densities of the organic and aqueous phases are similar.[13][14] Here are several proven troubleshooting strategies:
Be Patient: Sometimes, simply allowing the separatory funnel to stand for an extended period (15-30 minutes) can allow the layers to separate.
Add More Brine: Adding more saturated NaCl solution can help break the emulsion by increasing the ionic strength and density of the aqueous phase.[15]
Gentle Stirring: Gently swirl the contents of the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking if you know your mixture is prone to emulsification; gentle, repeated inversions are better.[16]
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can physically disrupt the droplets forming the emulsion.[16]
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking stubborn emulsions.
Problem
Solution
Underlying Principle
Stable Emulsion
Add saturated brine (NaCl solution).
Increases the ionic strength and density of the aqueous phase, forcing separation.[15][17]
Filter through Celite® or glass wool.
Physically disrupts the microscopic droplets that constitute the emulsion.[16]
Centrifuge the mixture.
The applied g-force accelerates the coalescence and separation of the immiscible phases.
Low Product Recovery
Perform back-extraction on the aqueous layers with fresh organic solvent.
Recovers any product that partitioned into the aqueous phase during the initial extractions.[18]
Ensure the pH of the aqueous phase is neutral or slightly acidic.
The hydroxyl group is phenolic and can be deprotonated in a basic solution, increasing its water solubility.
Product Oils Out / Doesn't Crystallize
Use a seed crystal or scratch the inside of the flask with a glass rod.
Provides a nucleation site for crystal growth to begin.
Change the solvent system for recrystallization.
The initial solvent choice may be inappropriate, forming a supersaturated solution or an oil instead of a crystal lattice.
Q7: How can I confirm that the inorganic salts have been successfully removed?
Answer:
Verifying the removal of inorganic salts is a crucial final step. Several methods, ranging from simple to advanced, can be used.
Thin-Layer Chromatography (TLC): This is the quickest and most common method.[19][20] Spot your crude material and the purified product on a TLC plate. Inorganic salts are highly polar and will not migrate from the baseline in typical organic solvent systems. A successful purification will show the disappearance of non-mobile baseline material that may have been present in the crude sample. The use of a co-spot (a lane where both crude and pure samples are spotted together) can help confirm if the product's Rf value is consistent.[21]
Residue on Ignition (ROI) / Gravimetric Analysis: Weigh a small, precise amount of your purified product into a pre-weighed crucible. Heat it at a high temperature (e.g., 600 °C) to burn off all organic material. The remaining mass corresponds to the inorganic residue. A value of <0.1% is typically considered excellent for pharmaceutical-grade materials.
Advanced Analytical Techniques: For rigorous quantitative analysis, techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Ion Chromatography (IC) can be used to detect and quantify specific ions (e.g., Na⁺, Cl⁻, SO₄²⁻) at parts-per-million (ppm) levels.[22][23]
References
Wikipedia contributors. (2024). Liquid–liquid extraction. Wikipedia, The Free Encyclopedia. [Link]
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link]
Microbe Notes. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
Deshmukh, M. B. (2017, January 9). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. ResearchGate. [Link]
Dhaifallah, H. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
This guide addresses the separation and analysis of 5-hydroxypyridine (chemically equivalent to 3-hydroxypyridine) and 5-chloropyridine (3-chloropyridine).[1][2] These mixtures frequently arise during nucleophilic aromatic substitutions or Sandmeyer reactions where competition between halogenation (desired) and hydrolysis (side-reaction) occurs.[1][2]
The separation strategy relies on the amphoteric nature of the hydroxy-isomer versus the weak basicity of the chloro-isomer .[1][2] While 5-chloropyridine behaves as a standard lipophilic organic base, 5-hydroxypyridine exists in a tautomeric equilibrium and can be manipulated into an anionic phenolate species, allowing for high-efficiency acid-base extraction.[1][2]
Module 1: Physicochemical Profiling
Before attempting separation, you must understand the ionization states of your analytes. The distinct pKa values are the leverage point for both extraction and chromatography.
Property
5-Chloropyridine (3-Cl)
5-Hydroxypyridine (3-OH)
Implication
State (RT)
Liquid (bp ~148°C)
Solid (mp ~125°C)
Distillation is viable for 3-Cl; 3-OH may sublime or degrade.[1][2]
3-OH is water-soluble; 3-Cl is not (unless protonated).[1][2]
Technical Note: In mono-substituted pyridines, the 3- and 5-positions are symmetrical.[1][2] This guide uses "5-substituted" as requested, but literature physical data is often indexed under "3-substituted" [1][2].[1][2]
Module 2: Bulk Separation (The "Quick Fix")
User Scenario: “I have 50g of crude reaction mixture. Column chromatography is too expensive and slow.[1] How do I separate them?”
The Protocol: pH-Switch Liquid-Liquid Extraction
This method uses the acidity of the phenolic -OH group on 5-hydroxypyridine to trap it in the aqueous phase while the 5-chloropyridine is extracted.[1][2]
Step-by-Step Workflow
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.[1]
Acid Wash (Optional Purification):
Extract with 1M HCl.[1] Both pyridines will protonate and move to the aqueous layer. Discard organic impurities (non-basic tars).[1]
Caution: If your 5-Cl product is the majority, it may oil out.[1][2]
The Separation Step (Target pH 11-12):
Adjust the aqueous phase (or the mixture) to pH 11-12 using 2M NaOH.[1][2]
Mechanism:
5-Cl: Deprotonates to neutral free base (Lipophilic).[1][2]
5-OH: Deprotonates at both N and O, forming the anionic phenolate (Hydrophilic).[1][2]
Neutralize the aqueous layer to pH 6-7 (Isoelectric point) using HCl.[1][2]
Saturate with NaCl (salting out) and extract with n-Butanol or Ethyl Acetate, or simply filter if the solid precipitates (common due to zwitterionic lattice energy).
Visual Workflow (DOT)
Caption: pH-Switch Extraction Logic. At pH 12, the hydroxy isomer becomes a water-soluble anion, while the chloro isomer remains a neutral organic-soluble base.[2]
Module 3: Analytical Resolution (HPLC/UPLC)
User Scenario: “My HPLC peaks are tailing badly, and I can't quantify the 5-hydroxy impurity (0.5% level).”
Root Cause: Pyridines are notorious for interacting with residual silanols on silica columns, causing tailing. 5-Hydroxypyridine is particularly troublesome due to its zwitterionic capability.[1][2]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Severe Tailing
Interaction between Pyridine N and Silica Silanols.[1][2]
Add Modifier: Use 0.1% Triethylamine (TEA) or Ammonium Acetate.[1] The TEA blocks silanol sites [3].[1][3]
Rationale: At pH 10, both species are deprotonated (Neutral Cl, Anionic OH).[1] The repulsion between the anionic OH and the stationary phase ensures sharp elution, while the neutral Cl retains well.[2]
Method Development Decision Tree
Caption: HPLC optimization logic. Prioritize high-pH stable columns to suppress protonation and silanol interaction.
Module 4: Synthetic Prevention (Root Cause)[1][5]
User Scenario: “Why is the hydroxy impurity forming in my Sandmeyer reaction?”
If you are converting 5-aminopyridine to 5-chloropyridine (Sandmeyer), the hydroxy impurity comes from water attacking the diazonium intermediate instead of the chloride ion.[2]
Prevention Protocol:
Lower Temperature: Keep the diazotization step strictly < 5°C.
Increase Halide Concentration: Use a large excess of HCl (or CuCl) to statistically favor chloride attack over water attack.[1]
Order of Addition: Add the diazonium salt slowly into a concentrated CuCl/HCl solution (inverse addition). This ensures the intermediate always sees a high concentration of Cl- [4].[1][2]
References
PubChem. (n.d.).[1] 3-Hydroxypyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
PubChem. (n.d.).[1] 3-Chloropyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Organic Chemistry Portal. (n.d.).[1] Sandmeyer Reaction. Retrieved from [Link]
FTIR carbonyl stretch frequency of 6-Chloro-5-hydroxynicotinaldehyde
Topic: FTIR carbonyl stretch frequency of 6-Chloro-5-hydroxynicotinaldehyde Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.[1][2] [1] Executive Summary This...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR carbonyl stretch frequency of 6-Chloro-5-hydroxynicotinaldehyde
Content Type: Publish Comparison Guides.
Audience: Researchers, scientists, and drug development professionals.[1][2]
[1]
Executive Summary
This guide provides an in-depth spectroscopic analysis of 6-Chloro-5-hydroxynicotinaldehyde , a critical intermediate in the synthesis of antiviral and anti-inflammatory pyridine derivatives.[1] Unlike its 2- or 6-hydroxy isomers, this compound does not undergo keto-enol tautomerization to a pyridone, preserving a distinct phenolic character.[1][2]
The focus of this guide is the Carbonyl (C=O) Stretch Frequency , the most diagnostic feature for validating the integrity of the aldehyde functionality during synthesis. We compare this spectral signature against key structural analogs to provide a self-validating reference frame for researchers.
Structural Basis of Spectral Features
To accurately interpret the FTIR spectrum, one must first understand the electronic environment of the carbonyl group.
Core Structure: Pyridine ring with an aldehyde at position 3.[1][2]
Substituents:
5-Hydroxy (-OH): Located meta to the aldehyde.[1][2] Unlike 2- or 6-hydroxypyridines, the 5-OH cannot tautomerize to a lactam (pyridone).[1][2] It acts as a phenol, donating electron density into the ring via resonance (+R).[1][2]
6-Chloro (-Cl): Located ortho to the hydroxyl and para-like to the aldehyde. It exerts an inductive electron-withdrawing effect (-I) that slightly deactivates the ring, counteracting the hydroxyl's donation.[1][2]
The "Missing" Intramolecular Hydrogen Bond
A common misconception is assuming a shift in carbonyl frequency due to intramolecular hydrogen bonding (as seen in salicylaldehyde).[1][2]
Salicylaldehyde (2-hydroxybenzaldehyde): OH and CHO are ortho.[1][2] Strong H-bond lowers
6-Chloro-5-hydroxynicotinaldehyde: OH (C5) and CHO (C3) are meta.[1][2] They are geometrically too distant for intramolecular H-bonding.[1][2]
Result: The carbonyl stretch remains in the typical aromatic aldehyde range (1700–1720 cm⁻¹ ), unperturbed by the hydroxyl group.
Comparative Spectral Analysis
The following table contrasts the target molecule with structural analogs. This comparison allows you to rule out common impurities (like the dechlorinated precursor or the pyridone isomer).
Compound
Structure Note
C=O Frequency (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
)
Technical Insight: If your spectrum shows a strong band near 1660 cm⁻¹ , suspect contamination with the 6-hydroxy isomer (pyridone form) or hydrolysis of the chlorine atom.[1]
Detailed Assignment of 6-Chloro-5-hydroxynicotinaldehyde
Mechanistic Driver: The carbonyl is conjugated with the pyridine ring. The 6-Cl substituent (EWG) tends to raise the frequency slightly (inductive effect), while the 5-OH (EDG) tends to lower it (resonance).[1][2] These effects largely cancel out, resulting in a value very close to the parent nicotinaldehyde.
Interaction: The 5-OH group likely forms a weak intramolecular hydrogen bond with the adjacent 6-Cl atom, as well as intermolecular H-bonds in the solid lattice. This prevents the sharp "free phenol" peak (usually >3550 cm⁻¹) and results in a broadened absorption.[1][2]
Fingerprint Region Markers
Pyridine Ring Breathing: ~1580 cm⁻¹ and 1460 cm⁻¹.[1][2]
C-Cl Stretch: ~1050 – 1090 cm⁻¹ (often obscured but diagnostic if distinct).[1][2]
Aldehyde C-H: Doublet weak bands at ~2850 and 2750 cm⁻¹ (Fermi resonance).[1][2]
Visualization of Structural Effects
The following diagram illustrates the electronic push-pull mechanism and the absence of carbonyl H-bonding.
Caption: Structural substituent effects on the carbonyl frequency. Note the interaction between OH and Cl, but the isolation of the CHO group.
Experimental Protocol: Reliable Data Acquisition
To ensure the spectrum you generate is comparable to literature standards, follow this validated protocol.
Method A: ATR (Attenuated Total Reflectance) - Recommended [1][2]
Method B: KBr Pellet - For High-Resolution Publication Data
Best for: Resolving sharp bands and avoiding peak truncation.[1][2]
Protocol:
Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (dried).[1][2]
Grind finely in an agate mortar (particle size < 2 µm to avoid scattering/Christiansen effect).
Press at 8-10 tons for 2 minutes to form a transparent disc.
Acquire spectrum immediately to prevent moisture absorption (which obscures the OH region).[1][2]
Synthesis & Characterization Workflow
Use this logic flow to validate your product during synthesis.
Caption: Decision tree for interpreting FTIR data during product validation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for substituent effects on carbonyl frequencies).
Katritzky, A. R., & Ambler, A. P. (1963).[1][2] Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.[1][2] (Foundational text on pyridine ring vibrations).
National Institute of Standards and Technology (NIST). Nicotinaldehyde Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]
A Comparative Analysis of Chemical Reactivity: 6-Chloro-5-hydroxynicotinaldehyde vs. 6-Chloronicotinaldehyde
A Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of heterocyclic chemistry, substituted pyridines serve as foundational scaffolds for a multitude of applications, particularly in the dev...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of heterocyclic chemistry, substituted pyridines serve as foundational scaffolds for a multitude of applications, particularly in the development of pharmaceuticals and agrochemicals.[1] Among these, chloronicotinaldehydes are versatile intermediates, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth comparison of the chemical reactivity of two closely related analogues: 6-Chloro-5-hydroxynicotinaldehyde and 6-Chloronicotinaldehyde. Understanding their distinct reactivity profiles, governed by subtle electronic differences, is paramount for designing efficient synthetic routes and achieving desired molecular complexity.
Structural and Electronic Analysis: The Decisive Role of the C5-Hydroxyl Group
The fundamental difference between the two molecules is the presence of a hydroxyl (-OH) group at the C5 position of the pyridine ring in 6-Chloro-5-hydroxynicotinaldehyde. This single substituent dramatically alters the electronic landscape of the molecule and, consequently, its reactivity at its three primary functional sites: the C-Cl bond (position 6), the aldehyde group (position 3), and the aromatic ring itself.
Not readily available; structural analogue for comparison
C₆H₄ClNO₂
The reactivity of these compounds is dictated by a confluence of electronic effects from their substituents:
Pyridine Nitrogen: The nitrogen atom is inherently electronegative, exerting a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This reduces the overall electron density of the ring, making it more susceptible to nucleophilic attack compared to a benzene ring.
Aldehyde Group (-CHO): This is a powerful electron-withdrawing group through both induction (-I) and resonance (-M), further deactivating the ring towards electrophilic substitution but increasing the electrophilicity of the carbonyl carbon.
Chlorine Atom (-Cl): Chlorine is strongly electron-withdrawing via induction (-I) but weakly electron-donating via resonance (+M). Its primary influence is deactivating the ring.
Hydroxyl Group (-OH) (in 6-Chloro-5-hydroxynicotinaldehyde): The hydroxyl group exhibits a dual nature. It is electron-withdrawing by induction (-I) but is a potent electron-donating group by resonance (+M).[2] In aromatic systems, the resonance effect typically dominates, leading to an overall increase in electron density on the ring, particularly at the ortho and para positions.
Caption: Electronic contributions of substituents.
This fundamental electronic difference—the electron-donating nature of the hydroxyl group counteracting the withdrawing effects of the other substituents—is the primary driver for the observed differences in reactivity.
Comparative Reactivity in Key Transformations
We will now compare the predicted reactivity of these two molecules in three common and synthetically valuable reaction classes.
A. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction for functionalizing aryl halides. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[3][4] The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as they can delocalize the negative charge.[5]
Caption: General mechanism for SNAr reactions.
6-Chloronicotinaldehyde: The pyridine nitrogen is para to the chlorine atom, which strongly activates the C6 position for nucleophilic attack by stabilizing the Meisenheimer intermediate. The aldehyde group is meta and thus offers less resonance stabilization, but its inductive effect still contributes to the overall electrophilicity of the ring.
6-Chloro-5-hydroxynicotinaldehyde: The hydroxyl group, being ortho to the chlorine, exerts a powerful electron-donating resonance effect (+M). This increases the electron density at the C6 carbon, making it less electrophilic and less susceptible to attack by a nucleophile. This effect deactivates the ring towards SNAr compared to having a hydrogen atom at that position.
B. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with a halide or triflate, catalyzed by a palladium complex.[6][7] The catalytic cycle's first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is generally favored for electron-deficient aryl halides.[8]
6-Chloronicotinaldehyde: The cumulative electron-withdrawing effects of the pyridine nitrogen and the aldehyde group render the C-Cl bond electron-deficient, facilitating the oxidative addition of the Pd(0) catalyst. This makes it a competent substrate for cross-coupling reactions.[9][10]
6-Chloro-5-hydroxynicotinaldehyde: The electron-donating resonance from the hydroxyl group increases the electron density of the C-Cl bond. This makes the oxidative addition step more energetically demanding and, therefore, slower. Furthermore, the acidic proton of the hydroxyl group can interfere with the basic conditions often required for the transmetalation step, potentially necessitating a protection strategy.
C. Reactions of the Aldehyde Group (e.g., Knoevenagel Condensation)
The reactivity of the aldehyde group is defined by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic addition and condensation reactions with active methylene compounds, amines, and other nucleophiles.[11][12]
6-Chloronicotinaldehyde: The aldehyde group is attached to a strongly electron-deficient pyridine ring. The electron-withdrawing nature of the ring enhances the partial positive charge on the carbonyl carbon, making it highly electrophilic and reactive towards nucleophiles.
6-Chloro-5-hydroxynicotinaldehyde: The electron-donating hydroxyl group increases the overall electron density of the aromatic system. This effect is transmitted to the aldehyde group, slightly reducing the electrophilicity of the carbonyl carbon. Additionally, the potential for intramolecular hydrogen bonding between the 5-OH and the aldehyde's carbonyl oxygen can further decrease its reactivity by reducing the accessibility and electrophilicity of the carbonyl carbon.[13]
Summary of Reactivity Comparison
Reaction Type
More Reactive Compound
Rationale
Nucleophilic Aromatic Substitution (SNAr)
6-Chloronicotinaldehyde
Ring is more electron-deficient; no deactivating electron-donating group ortho/para to the leaving group.
Palladium-Catalyzed Cross-Coupling
6-Chloronicotinaldehyde
C-Cl bond is more electron-poor, facilitating the rate-determining oxidative addition step.
Aldehyde Condensation Reactions
6-Chloronicotinaldehyde
Carbonyl carbon is more electrophilic due to the stronger electron-withdrawing nature of the unsubstituted ring system.
Experimental Protocols & Methodologies
The following protocols are provided as representative examples for the more reactive substrate, 6-Chloronicotinaldehyde. Researchers should note that optimization is often necessary for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Chloronicotinaldehyde
This protocol describes a general procedure for coupling an arylboronic acid with 6-Chloronicotinaldehyde. The choice of a phosphine ligand like SPhos is common for activating less reactive aryl chlorides.[8]
Rationale: The reaction is performed under an inert atmosphere to prevent the degradation of the palladium catalyst. A base (K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation.[6] A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
To an oven-dried reaction flask, add 6-Chloronicotinaldehyde (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Add degassed solvents (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude product by silica gel column chromatography to yield the desired 6-aryl-nicotinaldehyde.
Protocol 2: Knoevenagel Condensation of 6-Chloronicotinaldehyde
This protocol details a base-catalyzed condensation with an active methylene compound, such as malononitrile.[15]
Rationale: A weak base like piperidine is sufficient to deprotonate the active methylene compound, generating a nucleophilic carbanion.[11] The reaction is often run in an alcohol solvent at reflux to drive the condensation and subsequent dehydration.
Procedure:
In a round-bottom flask, dissolve 6-Chloronicotinaldehyde (1.0 mmol, 1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 mmol, 1.1 eq.) in anhydrous ethanol (10 mL).
Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq.) to the mixture.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure condensation product.
Conclusion
While structurally similar, 6-Chloro-5-hydroxynicotinaldehyde and 6-Chloronicotinaldehyde exhibit markedly different chemical reactivity profiles. The presence of the electron-donating C5-hydroxyl group in the former significantly deactivates the molecule towards common synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling by increasing the electron density of the pyridine ring and the C-Cl bond. It also slightly reduces the electrophilicity of the aldehyde group.
Consequently, 6-Chloronicotinaldehyde serves as the more versatile and reactive intermediate for synthetic strategies that rely on the functionalization of the C-Cl bond or reactions involving the aldehyde moiety. For syntheses requiring the C5-hydroxyl group, it is often more strategic to introduce this functionality at a later stage or to employ a suitable protecting group strategy if its presence is required from the outset. This comparative understanding is crucial for researchers to make informed decisions in retrosynthetic analysis and to optimize reaction conditions for the efficient construction of complex target molecules.
Spectroscopic Profiling of Hydroxy-Substituted Pyridine Aldehydes: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of hydroxy-substituted pyridine aldehydes, specifically focusing on 3-hydroxy-4-pyridinecarboxaldehyde (HINA) and Pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of hydroxy-substituted pyridine aldehydes, specifically focusing on 3-hydroxy-4-pyridinecarboxaldehyde (HINA) and Pyridoxal , with Salicylaldehyde as a comparative benchmark.
Executive Summary
Hydroxy-substituted pyridine aldehydes serve as critical bioisosteres to salicylaldehyde in drug discovery and coordination chemistry.[1] Their utility in Schiff base synthesis and metal ion sensing is defined by their unique electronic structures, which exhibit profound pH-dependent solvatochromism.[1] This guide details the spectroscopic signatures of these molecules, distinguishing between their cationic, neutral (zwitterionic), and anionic forms to facilitate accurate reaction monitoring and ligand characterization.
Unlike benzene analogues (e.g., salicylaldehyde), hydroxy-pyridine aldehydes possess a nitrogen heteroatom that introduces a secondary acid-base site.[1] This creates a complex equilibrium between enol and keto (zwitterionic) tautomers, heavily influenced by solvent polarity and pH.
The Tautomeric Equilibrium
In aqueous media, the zwitterionic form often predominates due to stabilization by hydration. The deprotonation of the phenolic hydroxyl group results in a bathochromic (red) shift due to increased electron donation into the pyridine ring, extending conjugation.
Figure 1: pH-dependent equilibrium species of 3-hydroxy-4-pyridinecarboxaldehyde derivatives. The shift in
allows for precise determination of protonation states.
Comparative Data Analysis
The following data consolidates experimental absorption maxima (
) for the primary isomers used in research. Note the significant bathochromic shift in the anionic forms compared to the neutral species.
Table 1: UV-Vis Absorption Maxima (
) in Aqueous Buffer
Compound
Structure
Acidic pH ()
Neutral pH ()
Basic pH ()
Notes
3-Hydroxy-4-pyridinecarboxaldehyde (HINA)
Pyridine (4-CHO, 3-OH)
~295 nm
~340 nm
385 nm
Exhibits green fluorescence ( 525 nm) in basic media [1].[1]
Technical Note: The "Neutral pH" values for pyridine derivatives often represent a mix of neutral and zwitterionic forms. For HINA, isosbestic points are typically observed at 270 nm and 341 nm during pH titration, indicating a clean two-state transition [1].[1]
To accurately determine the pKa and specific absorption maxima of a new hydroxy-pyridine derivative, follow this self-validating protocol.
Reagents & Preparation
Stock Solution: Prepare a 10 mM stock of the pyridine aldehyde in DMSO (to ensure solubility).
Buffers: Prepare 50 mM Phosphate (pH 2.0 - 7.5) and Carbonate/Bicarbonate (pH 8.0 - 11.[1]0) buffers. Ensure constant ionic strength (using NaCl) if determining thermodynamic pKa.
Blanking: Use the exact buffer + DMSO ratio (e.g., 1% DMSO) for baseline correction.
Workflow Diagram
Figure 2: Step-by-step workflow for determining pH-dependent spectral properties.
Critical Validation Steps
Concentration Check: Verify linearity (Beer's Law) at pH 7.4 before starting the titration. Pyridine aldehydes can aggregate at high concentrations (>1 mM).
Isosbestic Points: If your overlaid spectra do not show sharp isosbestic points (e.g., at ~270 nm or ~340 nm for HINA), suspect decomposition (oxidation to carboxylic acid) or side reactions (aldol condensation).
Time Sensitivity: Hydroxy-pyridine aldehydes are light-sensitive.[1] Perform measurements immediately after dilution and protect stock solutions from direct light.[1]
Applications in Drug Discovery
Schiff Base Monitoring
The formation of a Schiff base (imine) typically shifts the absorption maximum significantly.
Reactant (Aldehyde):
~385 nm (Anion) or ~330 nm (Neutral).
Product (Imine):
often shifts to 400–450 nm (yellow/orange) due to extended conjugation with the amine.
Protocol: Monitor the disappearance of the 385 nm band and appearance of the >400 nm band to calculate reaction kinetics.
Metal Chelation
These molecules act as O,N-bidentate ligands.[1] Coordination to metal ions (e.g., Cu²⁺, Zn²⁺) mimics the protonated/cationic state, often causing a blue shift relative to the anionic ligand, or the appearance of distinct Charge Transfer (CT) bands in the visible region.
References
Spectroscopic properties of 3-Hydroxyisonicotinaldehyde. Wikipedia / BenchChem Technical Data. Retrieved from .
pH-Dependent Electronic and Spectroscopic Properties of Pyridoxine (Vitamin B6). J. Phys. Chem. B, 2006, 110(33), 16774–16780.[1] Retrieved from .
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes (and salicylaldehyde comparisons). Phys. Chem. Chem. Phys., 2011.[1] Retrieved from .
Tautomeric equilibrium in 3-hydroxypyridine and spectral response. ResearchGate / J. Phys.[1] Chem.. Retrieved from .
A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-hydroxynicotinaldehyde
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dispos...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Chloro-5-hydroxynicotinaldehyde, a halogenated aromatic compound. The procedures outlined herein are synthesized from established best practices for handling chlorinated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Assessment
6-Chloro-5-hydroxynicotinaldehyde, as a chlorinated organic compound, should be handled with caution. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][5][6][7][8]
Personal Protective Equipment (PPE):
Before handling 6-Chloro-5-hydroxynicotinaldehyde for any purpose, including disposal preparation, the following PPE is mandatory:
Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4][9]
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[2][3][4][9]
Body Protection: A lab coat or chemical-resistant apron is required.[2][4][9]
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[2][6][9]
Engineering Controls:
All handling of 6-Chloro-5-hydroxynicotinaldehyde, including weighing and preparing for disposal, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][3][9] An accessible safety shower and eye wash station are essential.[3][9]
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Halogenated organic compounds are treated differently than non-halogenated ones, often requiring high-temperature incineration for complete destruction.[10][11][12]
Key Segregation Principles:
Dedicated Halogenated Waste Stream: Establish a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[10][13][14][15]
Avoid Mixing: Never mix 6-Chloro-5-hydroxynicotinaldehyde with non-halogenated organic solvents or other waste streams.[10][14][16] This prevents cross-contamination and ensures the entire waste stream is managed appropriately.
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions containing the compound) in separate, compatible containers.
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the safe collection and preparation of 6-Chloro-5-hydroxynicotinaldehyde for disposal by your institution's EHS department.
For Solid Waste:
Container Selection: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The original container is often a suitable choice for leftover solid material.[13]
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "6-Chloro-5-hydroxynicotinaldehyde," and the approximate quantity.
Collection: Place any contaminated disposable materials, such as gloves, weighing paper, and paper towels, into the designated solid halogenated waste container.
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]
For Liquid Waste (Solutions):
Container Selection: Use a sealable, chemical-resistant container (e.g., a coated glass or HDPE bottle) designated for "Halogenated Organic Liquid Waste."[13][16]
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "6-Chloro-5-hydroxynicotinaldehyde," the solvent(s) used, and the estimated concentration.
Collection: Carefully pour the waste solution into the designated container, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[15]
Storage: Securely cap the container and store it in a secondary containment bin within a designated and well-ventilated waste accumulation area.
Decontamination of Glassware and Surfaces
Proper decontamination of all equipment and surfaces that have come into contact with 6-Chloro-5-hydroxynicotinaldehyde is crucial.
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., methanol or ethanol).[3] Collect this initial rinse as halogenated liquid waste.
Triple Rinse: Perform a triple rinse of the glassware with the chosen solvent.[13] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[13]
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
Surface Decontamination: Decontaminate work surfaces by wiping them with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. Dispose of the contaminated wipes as solid halogenated waste.[9]
Disposal of Empty Containers
Empty containers that once held 6-Chloro-5-hydroxynicotinaldehyde must also be disposed of properly.
Triple Rinse: The empty container must be triple rinsed with a solvent capable of removing the chemical residue.[13]
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[13]
Defacing Labels: Completely remove or deface the original chemical label on the container.[13]
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional guidelines.[10][13]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
Spill:
Evacuate the immediate area.
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's EHS department immediately.
For small spills within a fume hood, use a chemical spill kit to absorb the material.[9] Wear appropriate PPE during cleanup.
Collect all cleanup materials in a sealed container and label it as "Hazardous Waste: 6-Chloro-5-hydroxynicotinaldehyde Spill Debris."
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3][5] Seek medical attention.[2][3][5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][5] Seek immediate medical attention.[2][3][5]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[2][5] Seek medical attention.[2][5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][9] Seek immediate medical attention.[2][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-5-hydroxynicotinaldehyde.
Caption: Decision workflow for the disposal of 6-Chloro-5-hydroxynicotinaldehyde.
Summary of Key Disposal Information
Parameter
Guideline
Rationale
Waste Category
Halogenated Organic Waste
Contains chlorine, requiring specific disposal methods like high-temperature incineration.[10][11][12]
Segregation
Separate from non-halogenated waste
Prevents contamination and ensures proper, cost-effective disposal.[10]